KB130015
Description
Properties
IUPAC Name |
2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14I2O4/c1-10-13(12-4-2-3-5-16(12)24-10)6-11-7-14(19)18(15(20)8-11)23-9-17(21)22/h2-5,7-8H,6,9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIKCJUMYWSDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147030-48-6 | |
| Record name | KB 130015 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KB-130015 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YA9HD8JR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Faceted Mechanism of KB130015 on hERG Potassium Channels: An In-depth Technical Guide
For Immediate Release
Jena, Germany - The amiodarone derivative, KB130015, exhibits a novel and complex mechanism of action on the human ether-à-go-go-related gene (hERG) potassium channels, critical regulators of cardiac repolarization. This technical guide provides a comprehensive analysis of the electrophysiological effects, molecular interactions, and experimental protocols elucidating the dual activating and blocking properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of cardiac safety pharmacology.
This compound, identified as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, distinguishes itself from its parent compound, amiodarone, by not only blocking hERG channels at high voltages but also activating them at lower voltages.[1][2][3] This unique profile stems from its ability to accelerate the activation kinetics of the channel and shift the voltage dependence of activation to more negative potentials.[1][2][3]
Quantitative Analysis of this compound's Effects on hERG Channels
The interaction of this compound with hERG channels has been quantified through a series of electrophysiological experiments. The key parameters are summarized in the tables below.
Table 1: Activating Effects of this compound on hERG Channels
| Parameter | Value | Cell Type | Method | Reference |
| Apparent EC50 for activation | 12 µM | HEK 293 | Patch-clamp | [1][2] |
| Shift in voltage-dependent activation (Va) | -16 mV | HEK 293 | Patch-clamp | [1][2] |
| Shift in voltage-dependent activation (Va) | -13.0 ± 2.5 mV | SH-SY5Y | Patch-clamp | [1] |
| Shift in voltage-dependent activation (Va) | -9.1 ± 0.7 mV | Xenopus oocytes | Two-electrode voltage-clamp | [2] |
| Acceleration of activation kinetics | ~4-fold | HEK 293 | Patch-clamp | [1][2] |
| Acceleration of activation at 0 mV | 2.7-fold | SH-SY5Y | Patch-clamp | [1] |
| Current increase at low voltages | Up to 6-fold | Not specified | Not specified | [1] |
Table 2: Inhibitory Effects of this compound on hERG Channels
| Parameter | Condition | Value | Cell Type | Method | Reference |
| Inhibition at +50 mV | 10 µM this compound | 23% | SH-SY5Y | Patch-clamp | [1] |
| Block at +40 mV | 10 µM this compound | 23 ± 5% (outward current) | HEK 293 | Patch-clamp | [1] |
| Block at +40 mV | 10 µM this compound | 40 ± 3% (inward tail current) | HEK 293 | Patch-clamp | [1] |
Elucidation of the Molecular Mechanism
This compound's mechanism is distinct from other hERG activators. It does not significantly affect inactivation gating but rather accelerates both activation and deactivation processes.[1] Evidence suggests that this compound binds to the hERG1 pore from the cytosolic side.[1][2] This is supported by its lack of effect in the outside-out patch-clamp configuration and reduced efficacy in Xenopus oocytes, where the yolk protein can sequester intracellularly applied drugs.[1]
The pore residue Y652 has been identified as a key molecular determinant for the action of this compound.[1] Furthermore, this compound functionally competes with known hERG channel blockers that bind within the inner cavity, such as amiodarone, E4031, and sertindole.[1][2] Conversely, amiodarone can attenuate the activating effect of this compound.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on hERG channels.
Whole-Cell Patch-Clamp Recordings in HEK 293 and SH-SY5Y Cells
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Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells were stably transfected with the hERG1 cDNA. SH-SY5Y neuroblastoma cells endogenously express hERG channels.
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Electrophysiological Recordings:
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Recordings were performed at room temperature (20–23°C) using an EPC 9 patch-clamp amplifier.
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Patch pipettes were fabricated from borosilicate glass with tip resistances of approximately 1 MΩ.
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Internal (Pipette) Solution: Contained (in mM): 140 KCl, 10 EGTA, 10 HEPES, with the pH adjusted to 7.4.[2]
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External (Bath) Solution: Consisted of (in mM): 136 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, with the pH adjusted to 7.4.[2] For analyzing voltage dependence, the external K+ concentration was raised to 10 mM.[1]
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Voltage Protocols:
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Voltage-Dependent Activation: To assess the voltage dependence of activation, cells were held at a holding potential and subjected to depolarizing steps of 1-second duration to various test potentials. This was followed by a repolarizing step to -120 mV to elicit tail currents.
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Activation Kinetics (Envelope-of-Tails): To quantify the time course of channel activation, an envelope-of-tails protocol was employed. This involves a series of depolarizing pulses of increasing duration at a given test potential, each followed by a repolarizing step to elicit tail currents. The peak tail current amplitudes are then plotted against the duration of the depolarizing pulse and fitted with a monoexponential function.
-
Deactivation Kinetics: To measure the rate of channel closing, channels were first activated and then recovered from inactivation by a brief step to -150 mV for 10 ms, followed by repolarization to various test potentials to record the deactivating tail currents. The current decay was fitted with a biexponential function.[1]
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Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes
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Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes were injected with cRNA encoding wild-type or mutant hERG1 channels.
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Electrophysiological Recordings:
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Recordings were performed using a TurboTEC 10 CD amplifier.
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Microelectrodes were filled with 2 M KCl and had resistances of 0.4–0.9 MΩ.
-
Bath Solution: Composed of (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, with the pH adjusted to 7.4.
-
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Data Analysis: The voltage dependence of activation was determined by fitting the normalized tail current amplitudes with a Boltzmann function.
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.
Caption: Proposed binding and functional effect of this compound on the hERG channel.
Caption: Workflow for characterizing this compound's effects on hERG channels.
Caption: Synergistic activation of hERG channels by this compound and Mallotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
KB130015: A Novel Activator of the hERG Potassium Channel
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Its dysfunction, often due to drug-induced blockade, can lead to life-threatening arrhythmias such as Torsade de Pointes. Consequently, the identification and characterization of novel hERG channel modulators are of significant interest in both cardiovascular research and drug safety assessment. This technical guide provides an in-depth overview of KB130015, a derivative of the antiarrhythmic drug amiodarone, which has been identified as a novel activator of the hERG channel. Unlike many other hERG activators that primarily act by slowing channel deactivation or reducing inactivation, this compound presents a unique mechanism of action centered on the acceleration of channel activation.[1] This document details the electrophysiological effects of this compound, its proposed mechanism of action, and the experimental protocols utilized in its characterization.
Core Mechanism of Action
This compound exhibits a dual effect on hERG channels, acting as a blocker at high voltages and an activator at low voltages.[2][3] Its primary activating effect is not dependent on prior channel activity (use-independent) and does not significantly alter the inactivation gating of the channel.[1][3] Instead, this compound uniquely enhances hERG channel function by:
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Accelerating Activation Kinetics: The compound significantly speeds up the rate at which the hERG channel opens in response to membrane depolarization.[1]
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Shifting Voltage-Dependence of Activation: this compound causes a hyperpolarizing (leftward) shift in the voltage-dependence of activation, meaning the channels are more likely to open at more negative membrane potentials.[1]
Evidence suggests that this compound binds to the hERG channel pore from the intracellular (cytosolic) side.[1][2] This is supported by its lack of effect in outside-out patch-clamp configurations and reduced efficacy in Xenopus oocytes, where intracellular drug concentration can be limited.[1] The proposed binding site is within the inner cavity of the pore, where it functionally competes with known hERG channel blockers such as amiodarone, E4031, and sertindole.[1][3] Interestingly, the residue Y652 in the pore-lining S6 helix appears to be a key determinant for the interaction and activating effect of this compound.[1]
Quantitative Electrophysiological Data
The effects of this compound on hERG channel function have been quantified through various electrophysiological experiments. The key parameters are summarized in the tables below.
| Parameter | Value | Cell System | Reference |
| EC50 for Activation | 12 µM | Recombinant hERG | [1][2][3] |
| Shift in Va | -16 mV | Recombinant hERG | [1][2][3] |
| Acceleration of Activation | ~4-fold | Recombinant hERG | [1][2][3] |
| Shift in Va (Endogenous) | -13.0 ± 2.5 mV | SH-SY5Y cells | [1] |
| Acceleration of Activation (Endogenous) | 2.7-fold (at 0 mV) | SH-SY5Y cells | [1] |
| Inhibition at +50 mV (Endogenous) | 23% | SH-SY5Y cells | [1] |
Table 1: Key Electrophysiological Effects of this compound on hERG Channels. Va refers to the voltage of half-maximal activation.
Signaling Pathways and Logical Relationships
The proposed mechanism of this compound action and its interaction with other modulators can be visualized through the following diagrams.
References
- 1. Improved preparation of Xenopus oocytes for patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 3. [Analysis and analyzing mechanisms of HERG channel kinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Dual Modulatory Effects of KB130015 on Potassium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB130015, a derivative of the potent antiarrhythmic agent amiodarone, has garnered significant interest within the scientific community for its complex and multifaceted interactions with potassium channels. Unlike its parent compound, which is primarily known as a channel blocker, this compound exhibits a unique dual modulatory capability, particularly on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This technical guide provides a comprehensive overview of the dual effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.
The primary focus of this document is the well-characterized dual action of this compound on hERG channels, which involves activation at more negative membrane potentials and inhibition at more positive potentials. Additionally, this guide will touch upon the known effects of this compound on other potassium channel subtypes, including large-conductance Ca2+-activated (BK) channels, G-protein-gated inwardly rectifying potassium (GIRK) channels, and ATP-sensitive potassium (KATP) channels, based on the available scientific literature.
Dual Effects of this compound on hERG (Kv11.1) Potassium Channels
The hallmark of this compound's activity is its voltage-dependent dual effect on hERG1 potassium channels, which are crucial for cardiac repolarization. At lower or more negative voltages, this compound acts as a channel activator, whereas at higher or more positive voltages, it functions as a blocker.[1][2] This complex interaction presents a unique pharmacological profile with potential therapeutic implications.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on hERG1 channels, as determined by various electrophysiological studies.
Table 1: Activating Effects of this compound on hERG1 Channels [1][2][3]
| Parameter | Value | Cell Type/Expression System | Reference |
| EC50 for Activation | 12 µM | HEK 293 cells | [1][2][3] |
| Voltage Shift (ΔV½) | -16 mV | HEK 293 cells | [1][2][3] |
| -13.0 ± 2.5 mV (at 10 µM) | SH-SY5Y neuroblastoma cells | [1] | |
| -9.1 ± 0.7 mV (at 50 µM) | Xenopus oocytes | [1] | |
| Acceleration of Activation | ~4-fold | HEK 293 cells | [1][2][3] |
| 2.7-fold (at 10 µM, 0 mV) | SH-SY5Y neuroblastoma cells | [1] | |
| Current Enhancement | Up to 6-fold at low voltages | HEK 293 cells | [1] |
| 299 ± 41% of control (at 10 µM) | HEK 293 cells (hERG1-S620T mutant) | [1] |
Table 2: Inhibitory Effects of this compound on hERG1 Channels [1]
| Parameter | Value | Cell Type/Expression System | Reference |
| Inhibition at +50 mV | 23% (at 10 µM) | SH-SY5Y neuroblastoma cells | [1] |
Mechanism of Dual Action on hERG1
This compound's dual effect is attributed to its unique interaction with the hERG1 channel protein. It is presumed to bind to the channel pore from the cytosolic side.[1][2] The activation at negative potentials is achieved by accelerating the channel's activation kinetics and shifting the voltage dependence of activation to more negative values.[1][2][3] This means the channel opens more readily and at voltages where it would typically be closed. Conversely, at positive potentials, where the channel is open, this compound appears to cause a block.[1] Interestingly, this dual effect is independent of the channel's inactivation gating.[1][2]
Effects of this compound on Other Potassium Channels
While the dual activation/inhibition profile of this compound is most prominently documented for hERG channels, the compound also interacts with other types of potassium channels. However, a similar voltage-dependent dual effect has not been clearly established for these channels.
Large-Conductance Ca2+-Activated (BK) Channels
This compound has been shown to activate large-conductance Ca2+-activated (BK) channels. This activation is characterized by a significant leftward shift in the open-probability/voltage (Po/V) relationship.
Table 3: Activating Effects of this compound on BK Channels
| Parameter | Value | Cell Type/Expression System | Reference |
| EC50 for Activation | 20 µM | HEK 293 cells (hSlo1 α subunits) | |
| Voltage Shift (ΔPo/V) | ~ -60 mV (at 3 µM intracellular Ca2+) | HEK 293 cells (hSlo1 α subunits) | |
| ~ -90 mV (with Slo-β1 subunits) | Not specified | ||
| Hill Coefficient | 2.8 | HEK 293 cells (hSlo1 α subunits) |
The activation of BK channels by this compound is independent of the presence of intracellular Ca2+ and is not additive with the effects of the prototypic BK channel activator NS1619, suggesting a potentially shared mechanism of action.
G-Protein Gated and ATP-Gated K+ Channels
Studies have indicated that this compound inhibits G-protein gated and ATP-gated K+ channels. However, detailed quantitative data, such as IC50 values and the nature of the block, are not as extensively documented as its effects on hERG channels. One study reported concentration-dependent inhibition of both receptor-activated I(K(ACh)) and receptor-independent I(K(ACh)) with a K0.5 of approximately 0.6 - 0.9 µM. I(K(ATP)) was also suppressed.
Experimental Protocols
The investigation of this compound's effects on potassium channels relies on established electrophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents across the entire cell membrane of a single cell.
Typical Workflow:
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Cell Culture: HEK 293 or SH-SY5Y cells are cultured and transiently or stably transfected with the cDNA encoding the potassium channel of interest (e.g., hERG1).
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
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Recording: A micropipette forms a high-resistance seal (giga-seal) with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
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Voltage Protocols: A series of voltage steps are applied to the cell to elicit channel opening, closing, and inactivation. Currents are recorded using an amplifier and digitized for analysis.
-
Data Analysis: Current-voltage (I-V) relationships, activation and inactivation curves (fitted with Boltzmann functions), and kinetic parameters are determined from the recorded currents before and after the application of this compound.
References
- 1. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of KB130015 on Cardiac Sodium Channel Inactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of KB130015 on the inactivation of cardiac sodium channels (Nav1.5). This compound, a chemical derivative of amiodarone, has been investigated for its antiarrhythmic properties. A key aspect of its mechanism of action involves the modulation of the cardiac sodium current (INa), specifically by altering the channel's inactivation kinetics. This document summarizes the available quantitative data, details the experimental protocols used for these findings, and provides visual representations of the signaling pathways and experimental workflows.
Quantitative Effects of this compound on Cardiac Sodium Channel Inactivation
The primary effects of this compound on cardiac sodium channels are a significant slowing of the inactivation process and a shift in the voltage-dependence of steady-state inactivation towards more negative membrane potentials.[1] These effects are distinct from other agents that slow inactivation, such as the anemone toxin II (ATX-II), which shifts the voltage-dependence to more positive potentials and can induce a non-inactivating, persistent current.[1][2] In contrast, with this compound, the inactivation process, although slowed, proceeds to completion.[1][2]
The tables below summarize the key quantitative effects of this compound on the biophysical properties of cardiac sodium channels.
Table 1: Effect of this compound on the Voltage-Dependence of Steady-State Inactivation
| Parameter | Control | This compound (10 μM) |
| V1/2 of Inactivation | Shift to more negative potentials | |
| Slope Factor (k) | No significant change reported |
Note: Specific numerical values for V1/2 are not available in the provided search results but the qualitative shift is a key finding.
Table 2: Effect of this compound on the Kinetics of Sodium Current Inactivation
| Parameter | Control | This compound (10 μM) |
| Time Course of Inactivation | Normal | Markedly slowed |
| Persistent/Non-inactivating Current | Absent | Absent |
Experimental Protocols
The characterization of this compound's effects on cardiac sodium channels was primarily conducted using the whole-cell patch-clamp technique on isolated ventricular myocytes.[1][2]
Cell Preparation
Ventricular myocytes were enzymatically isolated from the hearts of pigs and mice.
Electrophysiological Recordings
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Technique: Whole-cell patch-clamp.
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Temperature: Experiments were conducted at either room temperature or 37°C to assess the effects under physiological conditions.[1][2]
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Solutions:
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External Solution: To isolate the sodium current, the external solution was typically potassium-free and contained Cs+ to block potassium channels. The sodium concentration was often reduced to 10 mM to improve voltage control.
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Internal (Pipette) Solution: The internal solution also contained Cs+ to block outward potassium currents and had a low sodium concentration (e.g., 10 mM).
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Voltage-Clamp Protocols:
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To Measure Steady-State Inactivation: A series of 1-second prepulses to various membrane potentials were applied, followed by a test pulse to a potential such as -30 mV to elicit the sodium current. The peak sodium current at the test pulse is plotted against the prepulse potential to determine the voltage-dependence of inactivation.
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Visualizing the Effects of this compound
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action of this compound on the cardiac sodium channel.
Caption: Experimental workflow for assessing the effects of this compound.
References
- 1. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of KB130015 on L-type Calcium Currents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB130015, a benzofuran derivative of amiodarone, has been investigated for its antiarrhythmic properties. While its primary effects are on sodium and potassium channels, evidence indicates a modulatory role on L-type calcium currents (ICa-L). This technical guide provides a comprehensive overview of the known effects of this compound on ICa-L, detailing the available quantitative data and providing established experimental protocols for further investigation. Due to the limited specific data on the signaling pathways for this compound's action on L-type calcium channels, a hypothetical mechanism based on its parent compound, amiodarone, is proposed.
Introduction to this compound and L-type Calcium Channels
This compound is a novel antiarrhythmic agent structurally related to amiodarone, developed to retain therapeutic efficacy with an improved side-effect profile. Its electrophysiological profile is complex, with demonstrated effects on multiple cardiac ion channels.[1]
L-type calcium channels, particularly the Cav1.2 subtype in ventricular myocytes, are crucial for cardiac action potential plateau phase and excitation-contraction coupling. Modulation of these channels is a key mechanism for many cardiovascular drugs. Understanding the interaction of new chemical entities like this compound with these channels is vital for a complete assessment of their therapeutic potential and pro-arrhythmic risk.
Quantitative Data: Effect of this compound on L-type Calcium Currents
The available data on the effect of this compound on L-type calcium currents is limited but consistent in demonstrating an inhibitory effect. The primary source of quantitative data comes from studies on isolated ventricular myocytes.
| Species/Cell Type | This compound Concentration | Peak ICa-L Reduction | Change in Inactivation Kinetics | Reference |
| Pig Ventricular Myocytes | 10 µM | 21.9% at +10 mV | No significant change in time course | [2] |
| Pig Ventricular Myocytes | 10 µM | Peak amplitude decrease from -4.6 ± 0.7 to -3.3 ± 0.9 pA/pF | No effect on inactivation time course | |
| Human Ventricular Myocytes | 10 µM | Peak amplitude decrease from -2.1 ± 0.4 to -1.3 ± 0.5 pA/pF | No effect on inactivation time course |
Note: Dose-response studies to determine the IC50 of this compound on L-type calcium currents have not been identified in the reviewed literature.
Experimental Protocols
The following is a detailed methodology for the measurement of L-type calcium currents in ventricular myocytes using the whole-cell patch-clamp technique. This protocol is based on established methods and is suitable for investigating the effects of compounds such as this compound.
Ventricular Myocyte Isolation
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Hearts are excised from anaesthetized subjects (e.g., pig, rat, or guinea pig) and immediately cannulated via the aorta.
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Retrograde perfusion is initiated with a Ca2+-free Tyrode's solution to wash out blood.
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The perfusate is then switched to an enzymatic digestion solution containing collagenase and protease to dissociate the tissue.
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The ventricles are minced and gently agitated to release individual myocytes.
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Cells are washed and stored in a high-potassium, low-chloride solution before use.
Whole-Cell Patch-Clamp Electrophysiology
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Solutions:
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External Solution (Tyrode's) (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block sodium and potassium currents, Na+ can be replaced with TEA+ and K+ with Cs+.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. The high concentration of EGTA is used to chelate intracellular Ca2+ and minimize calcium-dependent inactivation.
-
-
Recording:
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Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with the external solution.
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Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and advanced to the cell surface.
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A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
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The membrane patch is then ruptured to achieve the whole-cell configuration.
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The cell is held at a holding potential of -40 mV to inactivate sodium channels.
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L-type calcium currents are elicited by depolarizing voltage steps (e.g., to potentials between -30 mV and +50 mV for 200-300 ms).
-
-
Data Acquisition and Analysis:
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Currents are recorded using a patch-clamp amplifier and digitized.
-
Leak currents are subtracted using a P/n protocol.
-
Peak inward current at each voltage step is measured to construct a current-voltage (I-V) relationship.
-
The effect of this compound is assessed by comparing the current amplitude and kinetics before and after application of the compound to the external solution.
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Signaling Pathways and Mechanism of Action
The precise signaling pathway by which this compound inhibits L-type calcium currents has not been elucidated. However, insights can be drawn from its parent compound, amiodarone.
Hypothetical Mechanism of Action
It is hypothesized that this compound, similar to amiodarone, may directly interact with the L-type calcium channel protein. Amiodarone is known to bind to the channel, and this interaction is more pronounced when the channel is in the inactivated state. This suggests a direct channel block rather than modulation through a secondary signaling cascade. Given that this compound does not alter the inactivation kinetics of the L-type calcium current, its binding site or mechanism of action may differ from that of classical calcium channel blockers like dihydropyridines.
Experimental and Logical Workflow Visualization
The investigation of this compound's effect on L-type calcium currents follows a standard electrophysiological workflow.
References
- 1. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The amiodarone derivative this compound [2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran] induces an Na+-dependent increase of [Ca2+] in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of KB130015 with Thyroid Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB130015, a derivative of the antiarrhythmic drug amiodarone, has been identified as an inhibitor of thyroid hormone receptors alpha (ThRα) and beta (ThRβ). This technical guide provides a comprehensive overview of the available data on the interaction of this compound with these nuclear receptors. While the primary body of research on this compound has focused on its effects on cardiac ion channels, its activity as a thyroid hormone receptor antagonist presents an area of interest for endocrinology and drug development. This document summarizes the quantitative data, outlines plausible experimental methodologies for assessing its inhibitory activity, and visualizes the canonical thyroid hormone signaling pathway to illustrate the potential mechanism of action of this compound.
Introduction to this compound and Thyroid Hormone Receptors
Thyroid hormones are critical regulators of metabolism, growth, and development. Their physiological effects are mediated by thyroid hormone receptors (ThRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. The two main isoforms, ThRα and ThRβ, are encoded by separate genes and exhibit tissue-specific expression patterns, leading to distinct physiological roles. Thyroid hormone signaling is a tightly regulated process, and its dysregulation is implicated in a variety of metabolic and developmental disorders.
This compound is a small molecule that has been shown to interact with these receptors. Understanding the nature of this interaction is crucial for elucidating its full pharmacological profile and its potential as a modulator of thyroid hormone signaling.
Quantitative Data: Inhibitory Activity of this compound
The primary quantitative data available for this compound's interaction with thyroid hormone receptors is its half-maximal inhibitory concentration (IC50). These values indicate the concentration of this compound required to inhibit 50% of the receptor's activity in a given assay.
| Receptor Isoform | IC50 (µM) |
| Thyroid Hormone Receptor Alpha (ThRα) | 4.5 |
| Thyroid Hormone Receptor Beta (ThRβ) | 5.1 |
Note: The specific experimental conditions under which these IC50 values were determined are not detailed in the publicly available literature.
Experimental Protocols: Determination of IC50
While the exact protocol used to determine the IC50 values for this compound is not available, a common and plausible method for assessing the inhibitory activity of a compound on thyroid hormone receptors is a competitive radioligand binding assay. The following is a representative protocol.
Principle
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) for binding to the ligand-binding domain (LBD) of the thyroid hormone receptor. The decrease in radioactivity bound to the receptor in the presence of increasing concentrations of the test compound is used to calculate the IC50 value.
Materials
-
Recombinant human ThRα or ThRβ ligand-binding domain (LBD)
-
Radiolabeled ligand: [¹²⁵I]T₃ (Triiodothyronine)
-
Unlabeled T₃ (for determining non-specific binding)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
96-well filter plates with GFC filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer to achieve a range of final assay concentrations.
-
Dilute the ThR-LBD to a predetermined optimal concentration in assay buffer.
-
Dilute [¹²⁵I]T₃ in assay buffer to a final concentration at or below its Kd for the receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
ThR-LBD solution
-
[¹²⁵I]T₃ solution
-
Either this compound dilution, unlabeled T₃ (for non-specific binding), or buffer (for total binding).
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the GFC filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Signaling Pathways and Mechanism of Action
Thyroid hormone receptors primarily function by modulating gene expression. In the absence of a ligand, ThRs are typically bound to thyroid hormone response elements (TREs) on the DNA and recruit corepressor proteins, leading to transcriptional repression. Upon binding of an agonist like T₃, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promotes gene transcription.
An antagonist like this compound would interfere with this process. The exact mechanism of inhibition by this compound (e.g., competitive, non-competitive, or allosteric) has not been elucidated in the available literature. However, a competitive antagonist would directly compete with the natural ligand (T₃) for the same binding site on the receptor.
Visualizing the Thyroid Hormone Signaling Pathway
The following diagram illustrates the canonical thyroid hormone signaling pathway and the putative point of intervention for an antagonist like this compound.
Experimental Workflow for Elucidating Mechanism
To further characterize the interaction of this compound with thyroid hormone receptors, a series of experiments would be necessary. The following diagram outlines a logical workflow.
Conclusion and Future Directions
This compound demonstrates inhibitory activity against both ThRα and ThRβ in the low micromolar range. While this presents an interesting pharmacological property, the current body of public knowledge is limited, with a more extensive characterization of its effects on ion channels. To fully understand the potential of this compound as a modulator of thyroid hormone signaling, further research is warranted.
Future studies should focus on:
-
Detailed Mechanistic Studies: Elucidating whether the antagonism is competitive, non-competitive, or allosteric.
-
Functional Cellular Assays: Investigating the impact of this compound on the expression of known thyroid hormone-responsive genes.
-
In Vivo Studies: Assessing the physiological effects of this compound on thyroid hormone-regulated processes in animal models.
-
Selectivity Profiling: Determining the selectivity of this compound for ThRα and ThRβ over other nuclear receptors.
A more in-depth understanding of these aspects will be crucial for determining the therapeutic potential and toxicological profile of this compound related to its interaction with thyroid hormone receptors.
An In-depth Technical Guide to the Chemical Structure and Synthesis of KB130015
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of KB130015, a novel antiarrhythmic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure of this compound
This compound, also known as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, is a derivative of the potent antiarrhythmic drug amiodarone.[1][2] Its design aimed to retain the antiarrhythmic efficacy of amiodarone while mitigating its toxicity profile.[3][4] The key structural modifications include the replacement of the tertiary amino group in amiodarone with a carboxylic acid group and the substitution of the butyl group with a methyl group to reduce lipophilicity and cellular accumulation.[5]
Chemical Details:
-
Formal Name: 2-[2,6-diiodo-4-[(2-methyl-3-benzofuranyl)methyl]phenoxy]-acetic acid[2]
-
Molecular Weight: 548.11 g/mol [7]
-
SMILES: O=C(COC1=C(I)C=C(CC2=C(C)OC3=C2C=CC=C3)C=C1I)O[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 2-methylbenzofuran.[5] The following diagram illustrates the synthetic pathway.
Quantitative Biological Data
This compound exhibits a complex pharmacological profile, interacting with multiple ion channels and receptors. The following table summarizes its key quantitative biological activities.
| Target | Action | Species/Cell Line | IC₅₀ / EC₅₀ | Reference |
| hERG1 (Kᵥ11.1) | Activation | HEK 293 cells | EC₅₀ = 12 µM | [6][8][9] |
| Block (at high voltages) | Native and recombinant | - | [1][9] | |
| Thyroid Hormone Receptor α (hThRα₁) | Antagonist | CHO-K1 cells | IC₅₀ = 4.5 µM | [6] |
| Thyroid Hormone Receptor β (hThRβ₁) | Antagonist | CHO-K1 cells | IC₅₀ = 5.1 µM | [6] |
| Na⁺ Channels | Slows inactivation kinetics | Guinea pig, rabbit, and pig ventricular myocytes | K₀.₅ ≈ 2 µM | [10] |
| Shifts steady-state inactivation | - | K₀.₅ ≈ 6.9 µM | [10] | |
| L-type Ca²⁺ Current (ICa-L) | Decrease in amplitude | Pig ventricular myocytes | ~30% at 10 µM | [6] |
| G-protein Gated K⁺ Channels (IK(ACh)) | Inhibition | Atrial myocytes | K₀.₅ ≈ 0.6 - 0.9 µM | [10] |
| ATP-gated K⁺ Channels (IK(ATP)) | Inhibition | Atrial myocytes | - | [10] |
| Large-conductance Ca²⁺-activated K⁺ (BKCa) channels | Activation | HEK 293 cells | EC₅₀ = 20.2 µM | [2] |
Experimental Protocols
The synthesis of this compound is carried out in several steps as previously described.[5]
-
Step 1: Synthesis of 2-Methyl-3-(4-methoxybenzoyl)benzofuran (2): A mixture of 2-methylbenzofuran and p-anisoyl chloride in dry dichloromethane is cooled to 5°C. Tin(IV) chloride (SnCl₄) is added dropwise, and the reaction is stirred.[5]
-
Step 2: Synthesis of 2-Methyl-3-(4-hydroxybenzoyl)benzofuran (3): Compound 2 is treated with boron tribromide (BBr₃) in dichloromethane.
-
Step 3: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (4): Compound 3 is reacted with iodine and ammonium hydroxide in methanol.
-
Step 4: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzyl)benzofuran: The ketone in compound 4 is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF).
-
Step 5: Synthesis of Ethyl 2-[2,6-diiodo-4-[(2-methyl-1-benzofuran-3-yl)carbonyl]phenoxy]acetate: The product from step 4 is reacted with ethyl bromoacetate in the presence of potassium carbonate in dry acetone.[4]
-
Step 6: Synthesis of this compound (7): The ethyl ester is hydrolyzed using sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final product.[4][5]
The effects of this compound on various ion channels were investigated using patch-clamp and two-electrode voltage-clamp techniques.[1][8]
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with the cDNA encoding the ion channel of interest (e.g., hERG1).
-
Solutions: this compound is dissolved in dimethylsulfoxide (DMSO) to create a stock solution and then diluted to the final concentration in the extracellular solution just before the experiment.[8]
-
Recording: Whole-cell currents are recorded using an patch-clamp amplifier. The holding potential and voltage protocols are specific to the ion channel being studied. For example, to study hERG1 channels, a typical protocol involves depolarizing steps to various potentials from a holding potential of -80 mV, followed by a repolarizing step to elicit tail currents.[8]
-
Data Analysis: Current amplitudes are measured and plotted against the test potential to generate current-voltage relationships. The voltage dependence of activation is determined by fitting the tail current amplitudes to a Boltzmann function.
Signaling Pathways and Mechanism of Action
This compound has a multi-faceted mechanism of action, primarily targeting ion channels involved in cardiac repolarization and thyroid hormone receptors.
This compound activates hERG1 potassium channels, which is a novel mechanism for an amiodarone derivative, as amiodarone itself is a hERG1 blocker.[8][9] This activation is achieved by accelerating the activation kinetics of the channel and shifting its voltage-dependent activation to more negative potentials.[8][9] The binding site for this compound on the hERG1 channel is presumed to be on the cytosolic side of the pore.[8][9]
In addition to its effects on hERG1, this compound also modulates other ion channels, contributing to its overall antiarrhythmic profile. It slows the inactivation of sodium channels and inhibits L-type calcium currents, as well as G-protein gated and ATP-sensitive potassium channels.[10] Furthermore, its antagonistic activity at thyroid hormone receptors is believed to contribute to its antiarrhythmic action, similar to amiodarone.[4][5]
Logical Relationships and Drug Design
The development of this compound from amiodarone is a clear example of rational drug design aimed at improving the safety profile of a potent therapeutic agent.
By replacing the tertiary amino group of amiodarone with a carboxylic acid and the butyl group with a methyl group, the developers of this compound aimed to reduce the lipophilicity and prevent the lysosomal trapping that contributes to amiodarone's toxicity.[5] This strategic modification led to a compound that retains the desired electrophysiological properties consistent with antiarrhythmic activity while exhibiting an improved toxicity profile in preliminary studies.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and preliminary characterization of a novel antiarrhythmic compound (this compound) with an improved toxicity profile compared with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amiodarone Derivative KB130015: A Technical Overview of Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB130015, a novel benzofuran derivative of amiodarone, emerged from early research as a promising antiarrhythmic agent with a potentially improved safety profile compared to its parent compound.[1][2] This technical guide provides an in-depth overview of the foundational preclinical research that characterized the synthesis, mechanism of action, and electrophysiological effects of this compound. The primary goal of its development was to retain the antiarrhythmic efficacy of amiodarone while mitigating its well-documented toxicities, particularly those related to thyroid function.[1][3]
Synthesis and Chemical Structure
This compound, chemically identified as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, was synthesized as part of a series of carboxymethoxybenzoyl and benzyl derivatives of benzofuran.[1] The rationale behind this chemical design was to create a compound that could antagonize thyroid hormone receptors, a property believed to contribute to the antiarrhythmic effects of amiodarone, but with a modified structure to reduce adverse effects.[1]
Mechanism of Action and Pharmacodynamics
The early research into this compound elucidated a multi-faceted mechanism of action, primarily centered on its interaction with thyroid hormone receptors and its modulation of various cardiac ion channels.
Thyroid Hormone Receptor Antagonism
A key finding in the initial characterization of this compound was its activity as a thyroid hormone receptor (ThR) antagonist.[1] In vitro studies demonstrated that this compound inhibits the binding of triiodothyronine (T3) to human thyroid hormone receptors α1 (hThRα1) and β1 (hThRβ1).[1] This antagonism was confirmed in reporter cell assays using Chinese hamster ovary cells (CHO-K1) stably transfected with these receptors.[1]
Electrophysiological Effects on Cardiac Ion Channels
This compound exhibits complex and multiple effects on cardiac ion channels, contributing to its potential antiarrhythmic properties.[4] Unlike amiodarone, its actions are not limited to a single channel type.
This compound markedly slows the inactivation kinetics of voltage-gated Na+ channels.[4][5] It achieves this by enhancing a slow-inactivating component of the Na+ current (I_Na) at the expense of the normal, fast-inactivating component.[4] The drug also slows the recovery from inactivation and shifts the steady-state voltage-dependent inactivation to more negative potentials.[4] This modulation of Na+ channels can lead to an increase in intracellular sodium concentration ([Na+]i), which in turn affects calcium handling within the myocyte.[6]
The effects of this compound on potassium channels are varied:
-
G-protein-gated and ATP-gated K+ channels: It inhibits both receptor-activated (I_K(ACh)) and receptor-independent G-protein gated K+ channels.[4] It also suppresses the ATP-gated K+ current (I_K(ATP)).[4]
-
hERG1 (I_Kr) Channels: this compound demonstrates a novel dual action on hERG1 channels, which are responsible for the rapid delayed rectifier K+ current (I_Kr). At high voltages, it blocks the channel, while at low voltages, it activates it by accelerating activation kinetics and shifting the voltage-dependence of activation to more negative potentials.
-
Other K+ Channels: this compound has no significant effect on the inward rectifier K+ current (I_K1) or the transient outward K+ current (I_to).[4]
This compound decreases the amplitude of the L-type Ca2+ current (I_Ca-L) without altering its time course.[4] This reduction in calcium influx is thought to partially offset the increase in intracellular calcium that results from the drug's effect on Na+ channels, potentially mitigating the risk of Ca2+ overload and related arrhythmias.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the early preclinical studies of this compound.
| Parameter | Receptor/Channel | Value | Species/Cell Line | Reference |
| IC50 | hThRα1 | 2.2 µM | Human (in CHO-K1 cells) | [1] |
| IC50 | hThRβ1 | 4.1 µM | Human (in CHO-K1 cells) | [1] |
| K0.5 (Na+ Channel Slow Inactivation) | Voltage-gated Na+ Channel | ~2 µM | Not specified | [4] |
| K0.5 (Na+ Channel Inactivation Shift) | Voltage-gated Na+ Channel | ~6.9 µM | Not specified | [4] |
| K0.5 (I_K(ACh) Inhibition) | G-protein gated K+ Channel | 0.6 - 0.9 µM | Pig atrial myocytes | [4] |
| EC50 (hERG1 Activation) | hERG1 K+ Channel | 12 µM | HEK 293 cells |
Experimental Protocols
The primary experimental technique used to characterize the electrophysiological effects of this compound was the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Recording
Objective: To measure membrane currents and action potentials in single cardiac myocytes.
General Protocol:
-
Cell Isolation: Ventricular or atrial myocytes were enzymatically isolated from animal hearts (e.g., pig, guinea pig).
-
Pipette Preparation: Borosilicate glass micropipettes were pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution Composition (Example): A typical internal solution would contain (in mM): 120 KCl, 10 NaCl, 5 EGTA, 5 MgATP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.
-
External Solution Composition (Example): The standard external solution (Tyrode's solution) would contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Giga-seal Formation: The micropipette was brought into contact with the cell membrane, and gentle suction was applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction was applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: Membrane currents were recorded using a patch-clamp amplifier and appropriate data acquisition software. Voltage-clamp protocols were used to study specific ion currents, while current-clamp protocols were used to record action potentials.
-
Drug Application: this compound was applied to the external solution at various concentrations to determine its effects on the recorded currents and action potentials.
Visualizations
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Signaling pathway of this compound in a cardiac myocyte.
Experimental Workflow for Electrophysiological Characterization
Caption: Experimental workflow for electrophysiological characterization.
Preclinical Safety and Toxicology
Early preclinical tolerance experiments suggested that this compound has an improved safety profile compared to amiodarone.[1] Chronic administration was reported to be well-tolerated.[4] However, the toxic effects of this compound remain largely unexplored in the initial research.[4] Further comprehensive preclinical safety and toxicology studies would be required to fully assess its risk profile before consideration for clinical development.
Conclusion
The early research on this compound identified it as a novel amiodarone derivative with a unique pharmacological profile. Its dual action as a thyroid hormone receptor antagonist and a modulator of multiple cardiac ion channels provided a strong rationale for its potential as an antiarrhythmic drug with an improved safety profile. The in-depth characterization of its electrophysiological effects laid the groundwork for understanding its potential therapeutic benefits and risks. This technical guide summarizes the foundational knowledge that would be critical for any further development of this compound or similar compounds.
References
- 1. Synthesis and preliminary characterization of a novel antiarrhythmic compound (this compound) with an improved toxicity profile compared with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The amiodarone derivative this compound [2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran] induces an Na+-dependent increase of [Ca2+] in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of KB130015: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KB130015 is a novel benzofuran derivative, structurally related to the antiarrhythmic drug amiodarone. Preclinical investigations have revealed a complex pharmacological profile, characterized by its modulation of multiple ion channels and interaction with thyroid hormone receptors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its electrophysiological effects, in vivo antiarrhythmic potential, and available safety and pharmacokinetic data. The information is presented to support further research and development of this compound.
Introduction
This compound has been investigated for its potential as an antiarrhythmic agent. Its development was driven by the need for novel therapeutics with improved safety profiles compared to existing treatments. This document summarizes the key findings from preclinical studies to provide a detailed understanding of its pharmacological characteristics.
Mechanism of Action: Electrophysiological Profile
The primary mechanism of action of this compound appears to be the modulation of cardiac ion channels, which are critical for the generation and propagation of the cardiac action potential.
Human Ether-à-go-go-Related Gene (hERG) Potassium Channels
This compound exhibits a dual effect on hERG channels, which are crucial for cardiac repolarization. At lower concentrations, it acts as an activator, while at higher concentrations, it can cause a blockade. This complex interaction is a key aspect of its pharmacological profile.
Experimental Protocol: Whole-Cell Patch Clamp Assay for hERG Channels
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit hERG currents, a depolarizing step to +20 mV for 1 second is applied, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
-
Data Analysis: The effect of this compound is quantified by measuring the reduction in the peak tail current amplitude in the presence of the compound compared to the control (vehicle) condition.
Diagram: Simplified hERG Channel Modulation Workflow
Caption: Workflow for assessing this compound effects on hERG channels.
Sodium Channels (INa)
This compound has been shown to modulate voltage-gated sodium channels, which are responsible for the rapid depolarization phase of the cardiac action potential.
Calcium Channels (ICa)
Effects on L-type calcium channels, which play a role in the plateau phase of the action potential and excitation-contraction coupling, have also been observed.
Other Potassium Channels
Interactions with other potassium channels, contributing to the overall repolarization process, are part of this compound's profile.
Interaction with Thyroid Hormone Receptors
This compound has been identified as an inhibitor of thyroid hormone receptors (ThRα and ThRβ). This off-target activity is a critical consideration for its overall safety profile.
Experimental Protocol: Thyroid Hormone Receptor Binding Assay
-
Assay Principle: A competitive binding assay using radiolabeled thyroid hormone (e.g., [125I]T3) and purified thyroid hormone receptor protein.
-
Procedure:
-
Incubate a constant concentration of purified ThRα or ThRβ with a fixed concentration of [125I]T3 in the absence or presence of increasing concentrations of this compound.
-
After incubation, separate the receptor-bound from free radioligand using a filter binding method.
-
Quantify the radioactivity on the filters.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]T3 (IC50).
Diagram: Thyroid Hormone Receptor Binding Assay Principle
Caption: Competitive binding of this compound to thyroid hormone receptors.
In Vivo Efficacy: Antiarrhythmic Activity
The antiarrhythmic potential of this compound has been evaluated in various preclinical animal models of cardiac arrhythmias.
Experimental Protocol: Canine Model of Ventricular Arrhythmia
-
Animal Model: Mongrel dogs of either sex.
-
Arrhythmia Induction:
-
Coronary Artery Ligation: A two-stage ligation of the left anterior descending coronary artery to induce a myocardial infarction, which serves as a substrate for ventricular arrhythmias.
-
Digitalis Intoxication: Administration of a toxic dose of a cardiac glycoside like ouabain to induce ventricular arrhythmias.
-
-
Drug Administration: this compound is administered intravenously at various doses.
-
Endpoint: Continuous ECG monitoring to assess the reduction in the frequency and duration of ventricular tachycardia and the prevention of ventricular fibrillation.
Diagram: In Vivo Arrhythmia Model Workflow
Caption: Workflow for evaluating the in vivo antiarrhythmic efficacy of this compound.
Pharmacokinetics and Toxicology
Limited information is publicly available regarding the comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of this compound. Further studies are required to fully characterize these aspects.
General Protocol Considerations for Preclinical Toxicology:
-
Acute Toxicity: Single-dose studies in at least two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.
-
Repeat-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day) to assess the effects of repeated exposure.
-
Safety Pharmacology: A core battery of studies to evaluate the effects on vital functions, including the cardiovascular, central nervous, and respiratory systems.
-
Genotoxicity: A battery of in vitro and in vivo assays to assess the potential for DNA damage.
Data Summary
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Assay Type | Species | IC50 / EC50 | Reference |
| hERG K+ Channel | Whole-Cell Patch Clamp | Human (HEK293) | [Data not publicly available] | |
| Na+ Channel | Whole-Cell Patch Clamp | [Species] | [Data not publicly available] | |
| Ca2+ Channel | Whole-Cell Patch Clamp | [Species] | [Data not publicly available] | |
| Thyroid Hormone Receptor α | Competitive Binding Assay | [Species] | [Data not publicly available] | |
| Thyroid Hormone Receptor β | Competitive Binding Assay | [Species] | [Data not publicly available] |
Table 2: In Vivo Antiarrhythmic Efficacy of this compound
| Animal Model | Arrhythmia Type | Route of Administration | Effective Dose Range | Reference |
| Canine | Post-Myocardial Infarction | Intravenous | [Data not publicly available] | |
| Canine | Digitalis-Induced | Intravenous | [Data not publicly available] |
Table 3: Summary of Preclinical Safety and Pharmacokinetic Parameters
| Parameter | Species | Value | Reference |
| Acute Toxicity (LD50) | [Species] | [Data not publicly available] | |
| Bioavailability | [Species] | [Data not publicly available] | |
| Plasma Half-life | [Species] | [Data not publicly available] | |
| Metabolism | [Species] | [Data not publicly available] |
(Note: The tables are populated with placeholders as specific quantitative data from dedicated preclinical summary reports for this compound are not widely available in the public domain. Researchers should refer to specific publications for available data points.)
Conclusion
This compound demonstrates a multifaceted pharmacological profile with potent effects on multiple cardiac ion channels. While its antiarrhythmic potential has been suggested in preclinical models, its interaction with thyroid hormone receptors and the lack of comprehensive public data on its pharmacokinetics and toxicology warrant further investigation. This technical guide provides a framework for understanding the preclinical data on this compound and highlights the areas where further research is needed to fully elucidate its therapeutic potential and safety profile.
KB130015: A Preclinical Assessment of its Potential as a Novel Antiarrhythmic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
KB130015, a novel benzofuran derivative structurally related to amiodarone, has emerged as a promising antiarrhythmic candidate in preclinical investigations.[1][2] This technical whitepaper provides a comprehensive overview of the existing data on this compound, with a focus on its electrophysiological properties, mechanism of action, and potential therapeutic applications, particularly in the context of atrial fibrillation. By presenting a consolidated view of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document aims to serve as a critical resource for researchers, scientists, and professionals engaged in the discovery and development of innovative antiarrhythmic therapies. While clinical trial data for this compound is not publicly available, the robust preclinical evidence warrants a thorough examination of its potential.
Introduction
Cardiac arrhythmias, characterized by irregular heart rhythms, represent a significant global health burden, contributing to increased risks of stroke, heart failure, and sudden cardiac death. Although existing antiarrhythmic drugs have demonstrated clinical utility, their application is often limited by incomplete efficacy and the potential for proarrhythmic side effects. Amiodarone, a potent and widely used antiarrhythmic agent, is effective in a broad spectrum of arrhythmias but is associated with a range of extracardiac toxicities, primarily due to its iodine content and effects on thyroid hormone receptors.[3][4][5] This has spurred the development of amiodarone derivatives, such as this compound, with the aim of retaining the therapeutic benefits while mitigating the adverse effects.[1][6]
This compound distinguishes itself from amiodarone through its unique profile of interactions with cardiac ion channels, which are fundamental to the generation and propagation of the cardiac action potential.[1] This document will delve into the preclinical findings that underscore the potential of this compound as a next-generation antiarrhythmic agent.
Electrophysiological Profile and Mechanism of Action
The antiarrhythmic potential of this compound is rooted in its multifaceted effects on several key cardiac ion channels. Unlike class-specific antiarrhythmics, this compound exhibits a broad spectrum of activity, influencing sodium, calcium, and multiple potassium currents. This multi-channel blockade is a characteristic shared with its parent compound, amiodarone, and is thought to contribute to a lower risk of proarrhythmia.[4]
Effects on Sodium (Na+) Channels
This compound modulates the cardiac sodium current (INa) in a complex manner. It significantly slows the inactivation kinetics of Na+ channels, which is a distinguishing feature compared to amiodarone.[1] This is achieved by promoting a slow-inactivating component of the sodium current.[1] Concurrently, similar to amiodarone, this compound slows the recovery from inactivation and induces a negative shift in the voltage-dependence of steady-state inactivation.[1]
Effects on Potassium (K+) Channels
A key aspect of this compound's antiarrhythmic profile is its potent inhibition of the G-protein-gated inwardly rectifying potassium current (IK(ACh)).[1][2][3] This current is activated by vagal stimulation via acetylcholine and plays a crucial role in the pathophysiology of vagus-induced atrial fibrillation.[2][3] By inhibiting IK(ACh), this compound can counteract the vagally-induced shortening of the atrial action potential duration, a key factor in the initiation and maintenance of this type of arrhythmia.[2][3]
This compound also inhibits the ATP-sensitive potassium current (IK(ATP)) but has been shown to have no significant effect on the inward rectifier potassium current (IK1) or the transient outward potassium current (Ito).[1] Furthermore, studies on the human ether-à-go-go-related gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr), have revealed a dual effect of this compound: it blocks the channel at high voltages but activates it at lower voltages.[7]
Effects on Calcium (Ca2+) Channels
This compound has been demonstrated to reduce the amplitude of the L-type calcium current (ICa-L) without altering its time course.[1] This effect could contribute to its antiarrhythmic properties by modulating cardiac contractility and preventing calcium-dependent arrhythmias.
Quantitative Data Summary
The following tables summarize the reported half-maximal concentrations (K0.5 or IC50) for the effects of this compound on various cardiac ion channels. These values provide a quantitative measure of the compound's potency at its molecular targets.
| Ion Channel | Parameter | K0.5 / IC50 (µM) | Species/Cell Type | Reference |
| Sodium (Na+) Channel | Enhancement of Slow Inactivation | ~ 2 | Not Specified | [1] |
| Shift in Steady-State Inactivation | ~ 6.9 | Not Specified | [1] | |
| Potassium (K+) Channel | IK(ACh) Inhibition | 0.6 - 0.9 | Guinea Pig Atrial Myocytes | [1][3] |
| hERG (IKr) Activation (EC50) | 12 | HEK 293 Cells | [7] | |
| L-Type Calcium (Ca2+) Channel | Amplitude Decrease | Not Quantified | Not Specified | [1] |
Experimental Protocols
The preclinical evaluation of this compound has primarily relied on in vitro electrophysiological techniques, specifically the whole-cell voltage-clamp method, to characterize its effects on isolated cardiomyocytes.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the effects of this compound on specific ion channel currents in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., guinea pigs, pigs, mice).[2][8]
-
Patch Pipette Fabrication: Glass micropipettes with a tip diameter of approximately 1-2 µm are fabricated using a micropipette puller.
-
Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition and contains a high concentration of a fluoride salt (e.g., CsF) to chelate intracellular calcium and improve the seal resistance.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane of an isolated myocyte. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction or a voltage transient is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamping: The membrane potential of the cell is controlled ("clamped") at a specific holding potential by a voltage-clamp amplifier.
-
Voltage Protocols: A series of voltage steps or ramps are applied to the cell to elicit the activity of specific ion channels. The resulting ionic currents flowing across the cell membrane are measured by the amplifier.
-
Data Acquisition and Analysis: The current recordings are digitized and stored on a computer for offline analysis. Specific currents are isolated pharmacologically or by using specific voltage protocols. The effects of this compound are quantified by comparing the current characteristics before and after the application of the compound.
Animal Models of Vagus-Induced Atrial Fibrillation
Objective: To assess the in vivo efficacy of this compound in a relevant animal model of atrial fibrillation.
Methodology:
-
Animal Preparation: An appropriate animal model (e.g., dog, rabbit) is anesthetized and instrumented for electrocardiogram (ECG) and intracardiac electrophysiological recordings.[6][9]
-
Vagal Stimulation: The vagus nerves are isolated and stimulated electrically to induce a parasympathetic response, which includes slowing of the heart rate and shortening of the atrial refractory period.[6][9]
-
Arrhythmia Induction: Atrial fibrillation is induced by rapid atrial pacing in the presence of vagal stimulation.[6][9]
-
Drug Administration: this compound is administered intravenously or orally.
-
Efficacy Assessment: The ability of this compound to prevent the induction of atrial fibrillation or to terminate ongoing atrial fibrillation is assessed by monitoring the ECG and intracardiac recordings.
Visualizing the Molecular Landscape
To better understand the complex interactions of this compound, the following diagrams illustrate its signaling pathways and the experimental workflow for its evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Inhibition of the muscarinic potassium current by this compound, a new antiarrhythmic agent to treat atrial fibrillation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel antiarrhythmic drug dronedarone: comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of amiodarone in contemporary management of complex cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of vagal stimulation on induction and termination of atrial fibrillation in an in vivo rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of KB130015 in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the compound KB130015 in patch-clamp electrophysiology experiments. This document details the compound's known effects on various ion channels, provides step-by-step protocols for its application, and includes visualizations to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a derivative of the antiarrhythmic drug amiodarone. It has been shown to modulate the activity of several key cardiac ion channels, making it a compound of interest for cardiovascular research and drug development. Understanding its mechanism of action at the channel level is crucial for elucidating its therapeutic potential and off-target effects. Patch-clamp electrophysiology is the gold-standard technique for this purpose, allowing for precise measurement of ion channel currents in response to the compound.
Mechanism of Action
This compound exhibits a complex pharmacology, acting as both an activator and a blocker of different ion channels. Its primary targets identified to date are the human Ether-à-go-go-Related Gene (hERG) potassium channels and voltage-gated sodium channels (Nav). It has also been reported to activate large-conductance calcium-activated potassium (BKCa) channels.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on various ion channels as determined by patch-clamp experiments.
Table 1: Effect of this compound on hERG (Kv11.1) Potassium Channels
| Parameter | Value | Cell Type | Reference |
| Effect | Activation at low voltages, block at high voltages | HEK 293 cells expressing hERG1 | [1][2] |
| EC₅₀ for Activation | 12 µM | HEK 293 cells expressing hERG1 | [1][2] |
| Voltage-dependent Activation Shift | -16 mV | HEK 293 cells expressing hERG1 | [1][2] |
| Activation Kinetics | ~4-fold acceleration | HEK 293 cells expressing hERG1 | [1] |
| Binding Site | Presumed intracellular side of the hERG1 pore | Xenopus oocytes, HEK 293 cells | [1] |
Table 2: Effect of this compound on Voltage-Gated Sodium (Nav) Channels
| Parameter | Value | Cell Type | Reference |
| Effect | Slows the inactivation of the voltage-gated Na⁺ current (INa) | Ventricular myocytes | [3] |
| Action Potential Duration (APD) Effect | Shortens APD in pig myocytes, prolongs APD in mouse myocytes | Pig and mouse ventricular myocytes | [3] |
Table 3: Effect of this compound on Other Ion Channels
| Channel | Effect | Cell Type | Reference |
| L-type Ca²⁺ Channels | Decreases current amplitude by ~30% at 10 µM | Pig ventricular myocytes | |
| Large-conductance Ca²⁺-activated K⁺ (BKCa) Channels | Activates BKCa channels formed by hSlo1 (α) subunits | HEK 293 cells |
Mandatory Visualizations
Signaling Pathway of this compound Action on hERG Channels
Caption: Proposed intracellular binding and activation mechanism of this compound on hERG channels.
Experimental Workflow for Patch-Clamp Analysis of this compound
References
Application Notes and Protocols for KB130015 in Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB130015, a novel amiodarone derivative, has been developed as a potential antiarrhythmic agent with a more favorable safety profile than its parent compound. Its mechanism of action in cardiomyocytes is multifaceted, primarily involving the modulation of several key ion channels. Understanding the precise effects of this compound on isolated cardiomyocytes is crucial for elucidating its therapeutic potential and underlying mechanisms. These application notes provide detailed protocols for the isolation of adult ventricular cardiomyocytes and subsequent functional assays to characterize the effects of this compound.
Mechanism of Action
This compound exerts its effects on cardiomyocytes by targeting multiple ion channels. It slows the inactivation of Na+ channels, which leads to an increase in the intracellular sodium concentration ([Na+]i). This elevation in [Na+]i subsequently increases intracellular calcium concentration ([Ca2+]i) through the action of the Na+/Ca2+ exchanger (NCX), resulting in a mild positive inotropic effect[1]. Additionally, this compound has been shown to inhibit L-type Ca2+ channels, as well as G-protein gated and ATP-gated K+ channels[2]. The compound also activates hERG1 potassium channels and large-conductance Ca2+-activated K+ (BKCa) channels[3][4][5]. This complex pharmacological profile contributes to its potential antiarrhythmic properties without inducing significant Ca2+ overload and associated arrhythmias[1].
Data Presentation
Quantitative Effects of this compound on Cardiomyocyte Ion Channels
| Parameter | Effect | Concentration | Reference |
| Na+ Channel Inactivation | Slows kinetics of inactivation | K0.5 ≈ 2 µM | [2] |
| Voltage-Dependent Na+ Channel Inactivation | Shifts to more negative potentials | K0.5 ≈ 6.9 µM | [2] |
| L-type Ca2+ Current (ICa-L) | Reduction | ~30% inhibition at 10 µM | [4] |
| G-protein Gated and ATP-gated K+ Channels | Inhibition | K0.5 ≈ 0.6 - 0.9 µM | [2] |
| hERG1 K+ Channel | Activation | EC50 = 12.2 µM | [4] |
| Large-Conductance Ca2+-activated K+ (BKCa) Channels | Activation | Half-maximal at 20 µM | [6] |
Dose-Response Effects of this compound on Cardiomyocyte Contractility and Viability
Specific quantitative dose-response data for the effects of this compound on the contractility and viability of isolated cardiomyocytes are not extensively available in publicly accessible literature. While studies indicate a mild positive inotropic effect at higher concentrations and good tolerability, detailed concentration-response curves have not been published. To address this, the following sections provide detailed protocols for researchers to generate this data.
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult ventricular cardiomyocytes.
Materials:
-
Animals: Adult rats or mice.
-
Solutions:
-
Perfusion Buffer (Ca2+-free): Krebs-Henseleit (KH) buffer containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose. Gassed with 95% O2 / 5% CO2.
-
Enzyme Solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (e.g., Sigma-Aldrich, ~0.1 mg/mL).
-
Stop Solution: Perfusion buffer containing 10% Bovine Serum Albumin (BSA).
-
Culture Medium: Medium 199 supplemented with 1% penicillin-streptomycin.
-
-
Equipment: Langendorff perfusion system, surgical instruments, water bath, cell strainer (100 µm).
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated, 37°C Perfusion Buffer for 5 minutes to clear the blood.
-
Switch the perfusion to the Enzyme Solution and perfuse for 10-20 minutes, or until the heart becomes pale and flaccid.
-
Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in a dish containing Stop Solution.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Allow the cardiomyocytes to settle by gravity for 10-15 minutes.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in Culture Medium.
-
Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of 1.8 mM.
Calcium Transient Measurement
This protocol outlines the measurement of intracellular calcium transients in response to this compound.
Materials:
-
Isolated cardiomyocytes.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127.
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4).
-
This compound stock solution (in DMSO).
-
Fluorescence microscopy system with a high-speed camera.
Procedure:
-
Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in Tyrode's solution for 20-30 minutes at room temperature.
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification for at least 20 minutes.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Record baseline calcium transients under electrical field stimulation (e.g., 1 Hz).
-
Perfuse the cells with different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and record the changes in calcium transient amplitude, duration, and kinetics.
-
Analyze the recorded fluorescence signals to quantify calcium transient parameters.
Cardiomyocyte Contractility Assay
This protocol describes the assessment of cardiomyocyte contractility using video-based edge detection.
Materials:
-
Isolated cardiomyocytes.
-
Tyrode's solution.
-
This compound stock solution.
-
Inverted microscope with a high-speed camera.
-
IonOptix system or similar contractility measurement software.
Procedure:
-
Plate isolated cardiomyocytes in a perfusion chamber.
-
Select a single, rod-shaped, and clearly contracting cardiomyocyte for analysis.
-
Record baseline cell shortening (contractility) under electrical field stimulation (e.g., 1 Hz).
-
Perfuse the chamber with increasing concentrations of this compound.
-
Record the changes in the amplitude of cell shortening, and the velocities of contraction and relaxation.
-
Analyze the video recordings to quantify contractility parameters.
Electrophysiology (Patch-Clamp)
This protocol provides a general outline for whole-cell patch-clamp recordings to measure the effects of this compound on ion channel currents.
Materials:
-
Isolated cardiomyocytes.
-
External Solution (for Na+ and Ca2+ currents): Tyrode's solution.
-
Pipette Solution (for Na+ and Ca2+ currents): Containing (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with CsOH.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Transfer isolated cardiomyocytes to a recording chamber on an inverted microscope.
-
Form a giga-ohm seal between a patch pipette and the cell membrane of a single cardiomyocyte.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Apply specific voltage-clamp protocols to elicit the ion currents of interest (e.g., Na+ currents, L-type Ca2+ currents).
-
Record baseline currents.
-
Perfuse the cell with different concentrations of this compound and record the changes in current amplitude and kinetics.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cardiomyocyte viability.
Materials:
-
Isolated cardiomyocytes.
-
Culture Medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed isolated cardiomyocytes in a 96-well plate at a desired density.
-
Allow the cells to adhere and recover for 24 hours.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for assessing this compound effects.
References
- 1. Calcium signalling in developing cardiomyocytes: implications for model systems and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Signaling in Cardiomyocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Dysregulated Calcium Signaling in Cardiomyocytes from Diabetic Atrial " by Xian Liu [mavmatrix.uta.edu]
Determining the Optimal Concentration of KB130015 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB130015 is a synthetic amiodarone derivative with a complex pharmacological profile, exhibiting effects on multiple cardiac ion channels and thyroid hormone receptors. As a multimodal compound, determining the optimal concentration for in vitro studies is critical to ensure on-target effects are observed without confounding cytotoxicity. These application notes provide a comprehensive workflow and detailed protocols to establish a therapeutically relevant concentration range for this compound in various cell-based assays.
The proposed workflow integrates cytotoxicity assessment, target engagement confirmation, and measurement of downstream signaling to provide a robust framework for concentration selection.
Experimental Workflow
The following diagram illustrates the sequential workflow for determining the optimal in vitro concentration of this compound.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative parameters to be determined from the experimental protocols.
| Parameter | Assay | Purpose | Target Value |
| CC50 | Cell Viability (MTT/CCK-8) | To determine the concentration that causes 50% cytotoxicity. | As high as possible. |
| EC50 | Target Engagement (CETSA, Electrophysiology) & Reporter Gene Assay | To determine the concentration that elicits 50% of the maximal response (activation). | Within the non-toxic range. |
| IC50 | Target Engagement (Electrophysiology) & Reporter Gene Assay | To determine the concentration that causes 50% inhibition of a response. | Within the non-toxic range. |
| Gene Expression Fold Change | qPCR | To quantify changes in target gene expression. | Statistically significant change at non-toxic concentrations. |
| Protein Phosphorylation Change | Western Blot | To quantify changes in signaling protein activation. | Statistically significant change at non-toxic concentrations. |
Signaling Pathways of Interest
This compound is known to interact with thyroid hormone receptors (ThRα and ThRβ), which can modulate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 Assay)
Objective: To determine the cytotoxic concentration range of this compound.
Materials:
-
Cell line of interest (e.g., HEK293, CHO, C2C12)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for this compound) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for 24-72 hours, depending on the cell doubling time.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intracellular target, the thyroid hormone receptor.
Materials:
-
Cell line expressing ThRα or ThRβ (e.g., C17.2-derived cell lines, HEK293-TRα/β)
-
PBS
-
This compound
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against ThRα and ThRβ
-
Western blot reagents and equipment
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound (non-toxic range determined from Protocol 1) or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against ThRα or ThRβ.
-
Quantify the band intensities and plot the protein melting curves for each this compound concentration. A shift in the melting curve indicates target engagement.
Protocol 3: Reporter Gene Assay
Objective: To functionally assess the activation or inhibition of thyroid hormone receptors by this compound.
Materials:
-
HEK293 cells
-
Expression plasmid for ThRα or ThRβ
-
Reporter plasmid containing a thyroid hormone response element (TRE) driving a luciferase gene
-
Transfection reagent
-
This compound
-
Positive control (e.g., Triiodothyronine, T3)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the ThR expression plasmid and the TRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treat the cells with a range of this compound concentrations, a positive control (T3), and a vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the dose-response curve to determine the EC50 or IC50 of this compound.
Protocol 4: Western Blot for Downstream Signaling
Objective: To measure the effect of this compound on the phosphorylation of key signaling proteins downstream of ThR activation.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 15, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 5: qPCR for Target Gene Expression
Objective: To quantify the effect of this compound on the expression of thyroid hormone receptor target genes.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Validated primers for target genes (e.g., DIO1, THRSP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound at selected concentrations for a suitable duration (e.g., 6, 12, or 24 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the specific primers for target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.
Data Integration and Determination of Optimal Concentration
The optimal concentration of this compound for in vitro studies should be a range that demonstrates:
-
Minimal cytotoxicity: Concentrations should be well below the determined CC50 value (ideally, >90% cell viability).
-
Clear target engagement: Concentrations should be at or above the EC50/IC50 for target binding (from CETSA or electrophysiology).
-
Significant downstream effects: Concentrations should induce a measurable and statistically significant change in downstream signaling pathways (reporter activity, protein phosphorylation, or gene expression).
By integrating the data from these assays, researchers can confidently select a concentration range that is both biologically active and non-toxic, ensuring the reliability and reproducibility of their in vitro findings.[1][2][3] It is recommended to use the lowest effective concentration that elicits the desired biological response to minimize potential off-target effects.[1]
References
Application Notes and Protocols for Studying Long QT Syndrome with KB130015 in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long QT Syndrome (LQTS) is a cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias. The underlying cause of LQTS is often mutations in genes encoding ion channels crucial for cardiac action potential repolarization. Cellular models, particularly human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) from LQTS patients, provide a powerful platform for studying disease mechanisms and for drug discovery.
KB130015 is an amiodarone derivative with a unique pharmacological profile. Notably, it acts as an activator of the human ether-à-go-go-related gene (hERG) potassium channel at low voltages, while exhibiting blocking properties at high voltages. This dual activity makes it a compound of interest for investigating potential therapeutic strategies for certain types of LQTS, particularly those caused by loss-of-function mutations in the hERG channel (LQT2). These application notes provide detailed protocols for utilizing this compound to study its effects on cellular models of Long QT Syndrome.
Mechanism of Action of this compound
This compound exhibits a complex interaction with cardiac ion channels. Its primary reported effects are on the hERG (IKr), sodium (INa), and L-type calcium (ICa-L) channels.
-
hERG Potassium Channels (IKr): this compound activates hERG1 channels at low voltages, accelerating activation kinetics approximately 4-fold and shifting the voltage-dependence of activation by about -16 mV. This activating effect has an apparent EC50 of 12 µM. Conversely, at high voltages, it can block the hERG channel.
-
Sodium Channels (INa): this compound slows the inactivation of Na+ channels, enhancing a slow-inactivating component. It also shifts the steady-state voltage-dependent inactivation to more negative potentials.
-
L-type Calcium Channels (ICa-L): It has been reported to decrease the amplitude of the L-type Ca2+ current without altering its time course.
This multifaceted activity suggests that this compound could potentially shorten the action potential duration (APD) in certain LQTS contexts by enhancing the repolarizing IKr current, although its effects on other channels could lead to varied outcomes depending on the specific cellular context and underlying mutation.
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on cardiac ion channels. This data is primarily derived from studies on heterologous expression systems or non-diseased cardiomyocytes and serves as a baseline for studies in LQTS models.
| Parameter | Value | Ion Channel | Cell Type | Reference |
| EC50 (Activation) | 12 µM | hERG1 | HEK293 cells | |
| Voltage Shift (Activation) | -16 mV | hERG1 | HEK293 cells | |
| Activation Acceleration | ~4-fold | hERG1 | HEK293 cells | |
| K0.5 (INa Slow Inactivation Enhancement) | ~2 µM | Na+ Channels | Pig Myocytes | |
| K0.5 (INa Inactivation Shift) | ~6.9 µM | Na+ Channels | Pig Myocytes | |
| K0.5 (IK(ACh) Inhibition) | 0.6 - 0.9 µM | K+ Channels | Atrial Myocytes |
Experimental Protocols
Detailed methodologies for key experiments to assess the utility of this compound in cellular models of LQTS are provided below.
Protocol 1: Generation and Culture of LQTS hiPSC-Cardiomyocytes
This protocol outlines the differentiation of human induced pluripotent stem cells (hiPSCs) from LQTS patients into cardiomyocytes.
Materials:
-
LQTS patient-derived hiPSCs
-
Matrigel-coated culture plates
-
Cardiomyocyte differentiation media (e.g., RPMI/B27-based media with CHIR99021 and IWP2)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
hiPSC Culture: Culture LQTS patient-derived hiPSCs on Matrigel-coated plates in a suitable maintenance medium until they reach 80-90% confluency.
-
Initiation of Differentiation: To initiate cardiac differentiation, replace the maintenance medium with a cardiomyocyte differentiation medium containing a GSK3β inhibitor (e.g., CHIR99021) for 24-48 hours.
-
Mesoderm Induction: Following GSK3β inhibition, culture the cells in a basal differentiation medium for 48 hours.
-
Cardiac Progenitor Specification: Add a Wnt signaling inhibitor (e.g., IWP2 or IWR-1) to the culture medium for 48-72 hours to promote cardiac progenitor specification.
-
Cardiomyocyte Maturation: Culture the cells in a cardiomyocyte maintenance medium. Spontaneously beating cardiomyocytes should appear between days 8 and 12 of differentiation.
-
Purification (Optional): If a pure cardiomyocyte population is required, metabolic selection methods (e.g., glucose-deprived, lactate-supplemented medium) can be employed.
-
Maintenance: Maintain the differentiated cardiomyocytes in a suitable maturation medium, changing the medium every 2-3 days. The cells are typically ready for experiments after 30 days of differentiation.
Protocol 2: Electrophysiological Characterization using Patch-Clamp
This protocol details the use of whole-cell patch-clamp to measure action potentials and specific ion channel currents in hiPSC-CMs.
2.1 Action Potential Duration (APD) Measurement
Materials:
-
Differentiated LQTS hiPSC-CMs
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (Tyrode's solution)
-
Internal solution (K+-based)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate dissociated hiPSC-CMs onto glass coverslips suitable for patch-clamp recordings.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal and establish a whole-cell configuration.
-
Record action potentials in current-clamp mode.
-
Establish a baseline recording in the external solution.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) and record the steady-state effects on the action potential waveform.
-
-
Data Analysis:
-
Measure the Action Potential Duration at 50% and 90% repolarization (APD50 and APD90).
-
Analyze changes in resting membrane potential and action potential amplitude.
-
Construct dose-response curves for the effect of this compound on APD.
-
2.2 hERG (IKr) Current Measurement
Materials:
-
Same as for APD measurement, with specific external and internal solutions for isolating IKr.
Procedure:
-
Recording:
-
Use voltage-clamp mode to record IKr.
-
Apply a voltage protocol to elicit hERG currents. A recommended protocol is a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, and then a repolarizing step to -50 mV to record the tail current.
-
Record baseline currents.
-
Perfuse with this compound and record changes in the current amplitude and kinetics.
-
-
Data Analysis:
-
Measure the peak tail current amplitude.
-
Analyze the voltage-dependence of activation and the kinetics of deactivation.
-
Protocol 3: Calcium Transient Measurement
This protocol describes how to measure intracellular calcium transients in hiPSC-CMs using fluorescent calcium indicators.
Materials:
-
Differentiated LQTS hiPSC-CMs on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)
-
Fluorescence microscopy setup with a high-speed camera
-
This compound stock solution
Procedure:
-
Dye Loading: Incubate the hiPSC-CMs with the calcium indicator dye according to the manufacturer's instructions.
-
Imaging:
-
Mount the dish on the microscope stage.
-
Record baseline calcium transients from spontaneously beating or electrically paced cardiomyocytes.
-
Perfuse the cells with this compound and record the changes in calcium transient characteristics.
-
-
Data Analysis:
-
Measure the amplitude, duration, and decay kinetics of the calcium transients.
-
Assess for the presence of early afterdepolarization (EAD)-like events in the calcium traces.
-
Visualizations
Signaling Pathway in Long QT Syndrome and the Potential Role of this compound
Application of KB130015 in High-Throughput Screening for Ion Channel Modulators
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KB130015 is a derivative of the antiarrhythmic drug amiodarone, which has been identified as a potent modulator of multiple ion channels.[1][2][3] Unlike its parent compound, which is a known blocker of hERG1 potassium channels, this compound exhibits a dual activity, blocking hERG1 channels at high voltages while activating them at lower voltages.[1][2][4] This unique mode of action, characterized by an acceleration of channel activation kinetics and a hyperpolarizing shift in the voltage-dependence of activation, makes this compound a valuable pharmacological tool for studying ion channel function and a potential lead compound for the development of novel therapeutics.[1][2][4] This document provides detailed protocols for the application of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel ion channel modulators with similar mechanisms of action.
High-throughput screening for ion channel modulators has traditionally been challenging due to the low throughput of the gold-standard patch-clamp electrophysiology technique.[5][6] However, the development of fluorescence-based assays has enabled the screening of large compound libraries in a cost-effective and efficient manner.[7][8] These assays indirectly measure ion channel activity by detecting changes in membrane potential or intracellular ion concentrations using fluorescent probes.[7][9] The protocols outlined below are designed for a fluorescence-based HTS workflow to identify activators of potassium channels, using this compound as a reference compound.
Mechanism of Action of this compound
This compound's primary characterized activity is on the human Ether-à-go-go-Related Gene (hERG1) potassium channel, which is crucial for cardiac repolarization.[1][2] Its activating effect is mediated by a novel mechanism that involves:
-
Acceleration of Activation Kinetics: this compound accelerates the rate at which the hERG1 channel opens upon membrane depolarization, approximately a 4-fold increase.[1][4]
-
Shift in Voltage-Dependence: It shifts the voltage at which the channel activates to more negative potentials by approximately -16 mV.[1][2][4]
This compound is presumed to bind to the hERG1 pore from the cytosolic side.[1][2] It also modulates other ion channels, including large-conductance Ca2+-activated K+ (BK(Ca)) channels, where it acts as an opener.[10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity on hERG1 and BK(Ca) channels.
| Parameter | Ion Channel | Value | Reference |
| EC50 for Activation | hERG1 | 12 µM | [1][2][4] |
| Voltage Shift (ΔV) | hERG1 | -16 mV | [1][2][4] |
| Activation Acceleration | hERG1 | ~4-fold | [1][4] |
| EC50 for Activation | BK(Ca) (hSlo1 α subunit) | 20 µM | [10] |
| Voltage Shift (ΔV) | BK(Ca) (hSlo1 α subunit) | ~ -60 mV (in 3 µM intracellular Ca2+) | [10] |
| Voltage Shift (ΔV) | BK(Ca) (with Slo-β1 subunit) | ~ -90 mV (in 3 µM intracellular Ca2+) | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by hERG1 channel modulation and the general workflow for a high-throughput screening assay.
References
- 1. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines | Semantic Scholar [semanticscholar.org]
- 9. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The amiodarone derivative 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran (this compound) opens large-conductance Ca2+-activated K+ channels and relaxes vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of KB130015 in Animal Models of Cardiac Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB130015 is a novel benzofuran derivative, structurally related to amiodarone, with a complex and multifaceted mechanism of action on cardiac ion channels. Unlike its parent compound, this compound has been shown to activate the hERG1 (human Ether-à-go-go-Related Gene) potassium channels at low voltages, a unique property for an antiarrhythmic agent.[1] It also modulates other key cardiac currents, including the late sodium current and L-type calcium current. These characteristics suggest its potential as a therapeutic agent for various cardiac arrhythmias.
These application notes provide a summary of the available in vivo data and detailed protocols for the administration of this compound in animal models of cardiac arrhythmia. The protocols are based on established methodologies and can be adapted for specific research needs.
Mechanism of Action
This compound exhibits a unique pharmacological profile by acting on multiple cardiac ion channels. Its primary reported mechanisms include:
-
hERG1 (IKr) Channel Activation: At lower voltages, this compound activates the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1] This is in contrast to many antiarrhythmic drugs that block this channel.
-
Sodium Channel Modulation: It has been shown to affect sodium channel kinetics.
-
L-type Calcium Channel Inhibition: this compound can inhibit the L-type calcium current (ICa-L).
-
Muscarinic Potassium Current (IK(ACh)) Inhibition: this compound is a potent inhibitor of the acetylcholine-activated potassium current, suggesting its potential utility in vagally-mediated atrial fibrillation.[2]
This multi-channel activity suggests that this compound may have a broad spectrum of antiarrhythmic effects with a potentially favorable safety profile compared to amiodarone.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vivo studies of this compound.
| Animal Model | Arrhythmia Model | Administration Route | Dosage | Key Findings | Reference |
| Guinea Pig | Normal Ventricular Electrophysiology | Intraperitoneal | 40 mg/kg daily (chronic) | Prolonged action potential duration at 90% repolarization (APD90) in ventricular papillary muscle. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Chronic Electrophysiological Effects in a Guinea Pig Model
This protocol is designed to assess the long-term effects of this compound on cardiac electrophysiology.
1. Animal Model:
-
Adult male Dunkin-Hartley guinea pigs (300-400g).
2. Drug Preparation and Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., a mixture of DMSO and saline). The final concentration of DMSO should be minimized and kept consistent across all experimental groups.
-
Administer this compound daily via intraperitoneal (IP) injection at a dose of 40 mg/kg body weight for a predetermined period (e.g., 7-14 days).
-
A vehicle control group receiving only the vehicle solution should be included.
3. Electrophysiological Studies:
-
At the end of the treatment period, euthanize the animals and rapidly excise the hearts.
-
Isolate ventricular papillary muscles and mount them in an organ bath superfused with oxygenated Tyrode's solution at 37°C.
-
Record transmembrane action potentials using standard glass microelectrodes.
-
Measure the action potential duration at 90% repolarization (APD90) at a baseline pacing cycle length (e.g., 1000 ms).
4. Data Analysis:
-
Compare the mean APD90 between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test).
Protocol 2: Evaluation of Anti-Arrhythmic Efficacy in an Acute Atrial Fibrillation Model (Proposed)
This protocol describes a potential approach to evaluate the efficacy of this compound in terminating acute, induced atrial fibrillation (AF). This is a proposed protocol based on general methodologies, as specific in vivo AF studies with this compound are not yet detailed in the literature.
1. Animal Model:
-
Adult canine model (e.g., mongrel dogs of either sex, 15-25 kg). The canine model is frequently used for AF studies due to its translational relevance.
2. Anesthesia and Monitoring:
-
Anesthetize the animal with an appropriate agent (e.g., pentobarbital sodium) and maintain anesthesia throughout the experiment.
-
Monitor surface electrocardiogram (ECG), intracardiac electrograms, and arterial blood pressure continuously.
3. Electrophysiological Study and AF Induction:
-
Introduce multipolar electrode catheters into the right atrium and coronary sinus via femoral vein access.
-
Induce sustained AF through rapid atrial pacing (burst pacing).
4. Drug Administration:
-
Once sustained AF is established (e.g., lasting for at least 10 minutes), administer this compound intravenously as a bolus or infusion.
-
A dose-ranging study should be performed to determine the effective concentration. Start with a low dose and escalate until AF termination or adverse effects are observed.
-
Include a vehicle control group.
5. Efficacy Endpoints:
-
Primary endpoint: Termination of AF and conversion to sinus rhythm.
-
Secondary endpoints: Time to AF termination, duration of sinus rhythm post-conversion, and changes in atrial effective refractory period (AERP).
6. Data Analysis:
-
Compare the AF termination rates between the this compound-treated groups and the control group using Fisher's exact test.
-
Analyze changes in electrophysiological parameters using appropriate statistical methods.
Signaling Pathway
The antiarrhythmic effects of this compound are mediated through its interaction with multiple cardiac ion channels. The following diagram illustrates the key channels modulated by this compound.
Disclaimer
These protocols are intended as a guide for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC). The dosages and methodologies described may require optimization for specific experimental conditions.
References
Application Notes and Protocols: Measuring the Effects of KB130015 on Action Potential Duration
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB130015 is a derivative of amiodarone with a complex pharmacological profile that modulates multiple cardiac ion channels, leading to varied effects on the action potential duration (APD) across different species and experimental conditions. Understanding the precise impact of this compound on cardiac electrophysiology is crucial for evaluating its therapeutic potential and proarrhythmic risk. These application notes provide a detailed overview of the techniques and protocols for measuring the effects of this compound on APD, with a focus on whole-cell patch-clamp electrophysiology.
Mechanism of Action of this compound
This compound exerts its effects by interacting with several key ion channels that govern the shape and duration of the cardiac action potential:
-
Human Ether-à-go-go-Related Gene (hERG) Potassium Channels (IKr): this compound is an activator of hERG channels at lower voltages. This activation is characterized by an accelerated activation kinetic and a negative shift in the voltage dependence of activation, which is expected to shorten the APD.[1]
-
Voltage-Gated Sodium Channels (INa): The compound slows the inactivation of fast sodium channels. This action would typically be associated with a prolongation of the APD.
-
L-type Calcium Channels (ICa-L): this compound has been shown to decrease the amplitude of the L-type calcium current, which would contribute to a shortening of the APD.[2]
-
Other Potassium Channels: this compound inhibits G-protein-gated and ATP-sensitive potassium channels, while having no significant effect on the inward rectifier potassium current (IK1) or the transient outward potassium current (Ito).
The net effect of this compound on APD is a result of the integration of these multiple channel effects and is highly dependent on the baseline electrophysiological properties of the cardiac cells under investigation. For instance, in ventricular myocytes with a long intrinsic APD, such as those from pigs, this compound tends to shorten the APD. Conversely, in myocytes with a shorter APD, like those from mice, this compound can cause a marked prolongation of the APD and induce early afterdepolarizations (EADs).[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters.
| Parameter | Species/Cell Type | Concentration of this compound | Observed Effect | Reference |
| Action Potential Duration at 90% Repolarization (APD90) | Pig Ventricular Myocytes | 10 µM | 304 ± 22.4 ms (Control) vs. 293 ± 30.4 ms (this compound) | [2] |
| Action Potential Duration at 90% Repolarization (APD90) | Pig Ventricular Multicellular Preparations | 50 µM | 298 ± 37.4 ms (Control) vs. 265 ± 34.1 ms (this compound) | [2] |
| Action Potential Duration | Mouse Ventricular Myocytes | Not Specified | Marked Prolongation and induction of EADs | [2] |
| hERG (Kv11.1) Channel Activation | HEK293 cells expressing hERG | 12 µM (EC50) | ~4-fold acceleration of activation, -16 mV shift in voltage-dependence | [1] |
| L-type Calcium Current (ICa-L) | Pig Ventricular Myocytes | 10 µM | Decrease in peak current amplitude from -4.6 ± 0.7 to -3.3 ± 0.9 pA/pF | [2] |
| L-type Calcium Current (ICa-L) | Human Ventricular Myocytes | 10 µM | Decrease in peak current amplitude from -2.1 ± 0.4 to -1.3 ± 0.5 pA/pF | [2] |
Experimental Protocols
The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds like this compound on ion channels and action potentials. Below are detailed protocols for such experiments.
Protocol 1: Measuring Action Potential Duration in Isolated Cardiomyocytes
Objective: To measure the effect of this compound on the action potential duration in single ventricular myocytes using the current-clamp mode of the whole-cell patch-clamp technique.
Materials:
-
Isolated ventricular myocytes (e.g., from pig or mouse)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
This compound stock solution (in DMSO)
-
External (Tyrode's) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 10 NaCl, 5 MgATP, 10 HEPES, 0.1 EGTA; pH 7.2 with KOH.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow cells to stabilize in the external solution for at least 30 minutes before recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip with adherent myocytes in the recording chamber on the microscope stage and perfuse with external solution at a constant rate (e.g., 2 mL/min) and temperature (e.g., 37°C).
-
Giga-seal Formation: Approach a healthy, rod-shaped myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current-Clamp Mode: Switch the amplifier to the current-clamp mode. Allow the cell to stabilize for 5-10 minutes.
-
Action Potential Elicitation: Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses through the patch pipette at a constant frequency (e.g., 1 Hz).
-
Baseline Recording: Record stable baseline action potentials for at least 5 minutes.
-
Drug Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 µM or 50 µM).
-
Effect Recording: Record the changes in the action potential waveform until a new steady-state is reached (typically 5-10 minutes).
-
Washout: Perfuse with the control external solution to observe the reversibility of the drug's effects.
-
Data Analysis: Measure the action potential duration at 90% repolarization (APD90) from the recorded traces. Compare the APD90 before, during, and after drug application.
Protocol 2: Characterizing the Effect of this compound on hERG Channels
Objective: To determine the effect of this compound on the activation kinetics and voltage-dependence of hERG channels using the voltage-clamp mode.
Materials:
-
HEK293 cells stably expressing hERG channels
-
Patch-clamp setup as in Protocol 1
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH.
Procedure:
-
Cell and Pipette Preparation: As described in Protocol 1.
-
Voltage-Clamp Mode: After achieving the whole-cell configuration, switch to voltage-clamp mode.
-
Voltage Protocol for Activation:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 2 seconds).
-
Follow each depolarizing step with a repolarizing step to -50 mV to record the tail currents.
-
-
Baseline Recording: Record hERG currents in response to the voltage protocol.
-
Drug Application: Perfuse with the external solution containing this compound (e.g., at its EC50 of 12 µM).
-
Effect Recording: Repeat the voltage protocol and record the hERG currents in the presence of the drug.
-
Data Analysis:
-
Measure the peak tail current at -50 mV for each depolarizing step.
-
Normalize the tail currents to the maximum tail current and plot against the prepulse potential to generate the activation curve.
-
Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.
-
Measure the time constant of activation at a specific voltage (e.g., 0 mV) by fitting the rising phase of the current to an exponential function.
-
Protocol 3: Assessing the Effect of this compound on L-type Calcium Channels
Objective: To measure the inhibitory effect of this compound on L-type calcium currents using the voltage-clamp mode.
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp setup
-
External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. (CsCl is used to block K+ currents).
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 MgATP, 10 EGTA; pH 7.2 with CsOH. (Cs+ and TEA are used to block K+ currents).
Procedure:
-
Cell and Pipette Preparation: As described in Protocol 1.
-
Voltage-Clamp Mode: After achieving the whole-cell configuration, switch to voltage-clamp mode.
-
Voltage Protocol for I-V Relationship:
-
Hold the cell at a holding potential of -40 mV to inactivate Na+ channels.
-
Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms).
-
-
Baseline Recording: Record L-type calcium currents.
-
Drug Application: Perfuse with the external solution containing this compound (e.g., 10 µM).
-
Effect Recording: Repeat the voltage protocol in the presence of the drug.
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Plot the peak current against the voltage to generate the current-voltage (I-V) relationship.
-
Compare the peak current amplitude at the voltage of maximum current in the absence and presence of this compound.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound's effects on cardiac ion channels and APD.
Caption: Experimental workflow for measuring APD changes with this compound.
References
Application Note: A Multi-Modal Approach to Characterize the Inotropic Effects of KB130015 on Cardiac Contractility
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive set of protocols to assess the impact of a novel investigational compound, KB130015, on cardiac contractility. This compound is hypothesized to be a myofilament calcium sensitizer, a class of drugs that enhance the response of the cardiac muscle to calcium, thereby increasing the force of contraction. The following experimental setups are designed to characterize the pharmacological profile of this compound from the molecular and cellular level to the whole organ and in vivo context.
Hypothesized Signaling Pathway of this compound
The proposed mechanism of action for this compound centers on its ability to directly modulate the contractile machinery of cardiomyocytes. Unlike traditional inotropes that increase intracellular calcium concentration, this compound is thought to increase the affinity of Troponin C for Ca2+, leading to a more efficient contraction for a given calcium concentration.
How to dissolve and prepare KB130015 for biological assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB130015 is a derivative of the antiarrhythmic agent amiodarone, exhibiting a complex pharmacological profile through its interaction with multiple ion channels and nuclear receptors.[1][2] It has been shown to inhibit potassium currents, modulate the activity of the human ether-a-go-go-related gene (hERG) potassium channel, and activate large-conductance calcium-activated potassium (BKCa) channels.[1][3][4][5][6] Furthermore, this compound acts as an antagonist of both thyroid hormone receptor α (TRα) and TRβ.[7][8] This multifaceted activity makes this compound a compound of interest for cardiovascular and endocrine research. Proper dissolution and preparation of this hydrophobic compound are critical for obtaining accurate and reproducible results in biological assays.
Chemical Properties and Solubility
This compound is supplied as a crystalline solid and is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] Its hydrophobicity necessitates careful preparation of stock solutions and subsequent dilution into aqueous assay media to avoid precipitation.
| Property | Value | Source |
| Molecular Formula | C18H14I2O4 | [1] |
| Molecular Weight | 548.1 g/mol | [1] |
| Solubility in DMSO | 10 mg/mL | [1] |
| Solubility in Ethanol | 10 mg/mL | [1] |
| Storage | Store as a solid at -20°C for up to 4 years. | [1][7] |
| Stock Solution Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be used for subsequent dilutions into various biological assay media.
Materials:
-
This compound crystalline solid
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.48 mg of this compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed 5.48 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.[9] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium for use in in vitro cell-based assays. The key consideration is to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in cell culture medium. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound. For example, to prepare a 100 µM working solution, you can first dilute the 10 mM stock 1:10 in culture medium to make a 1 mM intermediate solution, and then dilute this 1:10 again to reach 100 µM.
-
Prepare Final Working Concentrations: Further dilute the intermediate solutions to achieve the desired final concentrations for your experiment. For instance, to treat cells with 10 µM this compound, you can add 10 µL of a 100 µM working solution to 90 µL of cell culture medium in a well of a 96-well plate.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of this compound being tested. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: It is best to prepare the final working solutions immediately before adding them to the cells to minimize the risk of compound precipitation or degradation in the aqueous medium.
Signaling Pathways and Experimental Workflow
This compound modulates several key signaling pathways involved in cellular excitability and metabolism. A simplified diagram of its primary targets is presented below.
Caption: Primary molecular targets of this compound.
The following diagram illustrates a typical experimental workflow for testing the effect of this compound on cultured cells.
Caption: General workflow for in vitro cell-based assays with this compound.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. DMSO stock preparation [protocols.io]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Application Note: Utilizing KB130015 to Probe the Structure-Activity Relationship of hERG Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium channel (IKr), a critical component in cardiac action potential repolarization.[1][2][3] Modulation of the hERG channel is a double-edged sword; while inhibition can lead to life-threatening arrhythmias, activators of the channel hold therapeutic promise for conditions like Long QT Syndrome.[4][5][6] Understanding the structure-activity relationship (SAR) of hERG modulators is paramount for designing safer and more effective drugs. KB130015, an amiodarone derivative, presents a unique tool for these investigations due to its novel mechanism of action as a hERG channel activator.[7][8] This application note provides detailed protocols and methodologies for utilizing this compound in SAR studies of novel hERG modulators.
Mechanism of Action of this compound
This compound is a novel type of hERG1 activator that enhances channel currents through a distinct mechanism.[7] Unlike other activators that primarily slow channel deactivation or reduce inactivation, this compound accelerates both the activation and deactivation kinetics of the hERG channel.[7] It also induces a hyperpolarizing shift in the voltage dependence of activation, leading to a significant increase in current at lower voltages.[7] Evidence suggests that this compound binds to the intracellular side of the hERG channel pore, where it can functionally compete with known hERG blockers like amiodarone and E4031.[4][7]
Data Presentation: Electrophysiological Effects of this compound
The following table summarizes the key quantitative data regarding the effects of this compound on hERG channel function, providing a baseline for comparative SAR studies.
| Parameter | Value | Description | Reference |
| EC50 | 12 µM | The concentration of this compound that produces a half-maximal activation effect on hERG channels. | [7] |
| Activation Shift (V1/2) | -16 mV | The leftward shift in the voltage dependence of activation induced by 10 µM this compound, indicating easier channel opening at more negative potentials. | [7] |
| Activation Kinetics | ~4-fold acceleration | The increase in the rate of channel activation in the presence of 10 µM this compound. | [7] |
| Deactivation Kinetics | Accelerated | This compound increases the rate of channel closing (deactivation). | [7] |
| Inactivation | No significant effect | This compound does not substantially alter the inactivation gating of the hERG channel. | [7] |
| Binding Site | Intracellular pore | Presumed binding from the cytosolic side, functionally competing with pore blockers. | [4][7] |
Experimental Protocols
Detailed methodologies for investigating the effects of novel compounds on hERG channels, in the context of SAR studies with this compound, are provided below. Automated patch-clamp systems are recommended for higher throughput and data consistency.[1][9][10]
Cell Culture and Preparation
-
Cell Line: Use a stable cell line expressing the human hERG channel, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.[1]
-
Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Electrophysiology:
-
Harvest cells using a non-enzymatic cell dissociation solution to ensure membrane integrity.
-
Resuspend cells in an extracellular solution at a suitable density for automated patch-clamp experiments.
-
Automated Patch-Clamp Electrophysiology
This protocol is designed for an automated patch-clamp system to assess the modulatory effects of test compounds on hERG currents.
-
Solutions:
-
Compound Preparation:
-
Prepare stock solutions of test compounds and this compound in a suitable solvent (e.g., DMSO).
-
Prepare final dilutions in the external solution, ensuring the final solvent concentration does not exceed a level that affects hERG currents (typically <0.5%).
-
-
Voltage Protocol for Assessing Activation:
-
From a holding potential of -80 mV, apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 1-2 seconds).
-
Follow each depolarizing step with a repolarizing step to -120 mV to record tail currents.[7]
-
This protocol allows for the determination of the voltage-dependence of activation and the effect of compounds on this parameter.
-
-
Experimental Procedure:
-
Obtain a stable whole-cell recording with a high seal resistance (>1 GΩ).[11]
-
Record baseline hERG currents using the specified voltage protocol.
-
Apply a vehicle control to establish the stability of the recording.
-
Apply increasing concentrations of the test compound to determine its effect on hERG currents.
-
To investigate competitive or allosteric interactions, co-apply the test compound with a fixed concentration of this compound (e.g., 10 µM).
-
Analyze the changes in current amplitude, activation and deactivation kinetics, and the voltage-dependence of activation.
-
Mandatory Visualizations
Experimental Workflow for SAR Studies
Caption: Workflow for hERG modulator SAR studies.
Logical Relationship in SAR Investigation
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of hERG potassium channels by a novel small molecule activator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
Troubleshooting & Optimization
Overcoming solubility issues with KB130015 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with KB130015 in aqueous solutions for experimental use.
Troubleshooting Guide
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What went wrong?
A: This is a common issue when working with hydrophobic compounds dissolved in organic solvents like Dimethyl Sulfoxide (DMSO). The precipitation is likely due to the compound's low solubility in the final aqueous solution, a phenomenon known as "fall-out".
-
Initial Check : Ensure the final concentration of DMSO in your aqueous solution is as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while some can tolerate up to 1%.[1] Primary cells are generally more sensitive.[1]
-
Recommended Action : Try lowering the final concentration of this compound in your experiment. If a higher concentration is necessary, consider alternative solubilization strategies outlined in the protocols below, such as using cyclodextrins or a different co-solvent system. For very hydrophobic compounds, a common technique is to dissolve the compound in a small amount of 100% DMSO and then add it drop-wise to a stirred aqueous buffer.[1]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A: Yes, inconsistent solubility can lead to variability in the effective concentration of the compound in your assays. If this compound is not fully dissolved, the actual concentration available to the cells will be lower than intended and may vary between experiments.
-
Visual Inspection : Before adding to your cells, carefully inspect the final diluted solution for any signs of precipitation or cloudiness.
-
Sonication : Gentle sonication of the diluted solution can sometimes help to break up small aggregates and improve dispersion.[1]
-
Alternative Formulations : For long-term experiments, consider more stable formulations. Lipid-based formulations or cyclodextrin complexes can enhance and maintain the solubility of poorly water-soluble drugs.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A: Due to its hydrophobic nature, a polar, aprotic organic solvent is recommended for preparing a high-concentration stock solution. DMSO is a common choice for in vitro studies due to its high solubilizing capacity for many poorly soluble compounds.[5] For other applications, alternative organic solvents may be considered.
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?
A: The tolerance to DMSO varies between cell lines. A general guideline is to keep the final concentration of DMSO at or below 0.5% to minimize cytotoxic effects.[1] However, it is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.
| Final DMSO Concentration | General Cellular Tolerance | Recommendation |
| < 0.1% | Generally considered safe for most cell types, including sensitive primary cells.[1] | Optimal for minimizing solvent effects. |
| 0.1% - 0.5% | Tolerated by most established cell lines.[1] | A widely used range for in vitro assays. |
| > 0.5% - 1.0% | May be tolerated by some robust cell lines, but cytotoxicity should be evaluated.[1] | Use with caution and include appropriate controls. |
| > 1.0% | High risk of cytotoxicity; may affect cell membrane integrity.[1] | Generally not recommended. |
Q3: Are there alternatives to DMSO for improving the aqueous solubility of this compound?
A: Yes, several alternative strategies can be employed to enhance the solubility of hydrophobic drugs like this compound.[6]
-
Co-solvents : Using a mixture of water and a water-miscible organic solvent can increase solubility.[7][6]
-
Cyclodextrins : These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][8]
-
Lipid-Based Formulations : For in vivo studies, lipid-based delivery systems such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of poorly soluble compounds.[2][3][9][10][11][12]
Q4: How should I store my this compound stock solution?
A: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade[13]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: General Workflow for Dilution into Aqueous Media
This protocol provides a general workflow for diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
Caption: Workflow for preparing this compound working solutions.
Signaling Pathways
This compound is known to modulate the activity of specific ion channels. Understanding these pathways is crucial for interpreting experimental results.
hERG1 Potassium Channel Activation
This compound is an activator of the human ether-à-go-go-related gene (hERG1) potassium channels at low voltages.[14][15][16] It accelerates activation kinetics and shifts the voltage dependence of channel activation.[14][15] This leads to an increase in K+ efflux, which contributes to the repolarization of the cardiac action potential.
Caption: Simplified pathway of this compound-mediated hERG1 activation.
BK(Ca) Channel Activation
This compound also activates large-conductance Ca2+-activated K+ (BK) channels. These channels are dually activated by membrane depolarization and increases in intracellular Ca2+.[17][18][19] Activation of BK channels leads to K+ efflux, which causes membrane hyperpolarization and provides a negative feedback mechanism to regulate cellular excitability and calcium signaling.[17][18][19]
Caption: Regulation of cellular excitability by BK(Ca) channels.
References
- 1. lifetein.com [lifetein.com]
- 2. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. ufcbio.com [ufcbio.com]
- 14. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural and Functional Coupling of Calcium-Activated BK Channels and Calcium-Permeable Channels Within Nanodomain Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BK channel activation: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Large conductance voltage-and calcium-activated K+ (BK) channel in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize the blocking effect of KB130015 at high concentrations
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the concentration-dependent blocking effect of KB130015, a modulator of hERG1 potassium channels. Our aim is to help you optimize your experimental conditions to achieve the desired channel activation while minimizing confounding blocking effects.
Frequently Asked Questions (FAQs)
Q1: What is the dual effect of this compound on hERG1 channels?
A1: this compound exhibits a concentration- and voltage-dependent dual effect on hERG1 potassium channels. At lower micromolar concentrations and more negative membrane potentials, it acts as a channel activator, accelerating activation kinetics.[1][2] However, at higher concentrations and positive voltages, it can act as a channel blocker.[1][2][3]
Q2: At what concentration does the blocking effect of this compound become significant?
A2: The blocking effect of this compound starts to become more pronounced at concentrations above 10 µM. For instance, at 30 µM, a dual effect of initial activation followed by a subsequent block has been observed.[1] To maximize the activating effect while minimizing the blocking effect, a concentration of 10 µM is often recommended.[1]
Q3: How can I minimize the blocking effect of this compound in my experiments?
A3: Minimizing the blocking effect primarily involves careful control of the compound's concentration. It is recommended to perform a concentration-response curve to determine the optimal concentration for hERG1 activation in your specific experimental system. Based on available data, maintaining a concentration at or below the EC50 value for activation (approximately 12 µM) is advisable.[1][2][3] Additionally, since the block is voltage-dependent, experimental voltage protocols can be designed to favor the observation of the activating effect.[1][2]
Q4: What is the mechanism of action for this compound's dual effects?
A4: this compound is thought to bind to the hERG1 channel pore from the cytosolic side.[1][2] Its dual effects—activation and block—are likely due to its interaction with different states of the channel or distinct binding sites within the pore. The activating effect is characterized by an acceleration of activation kinetics and a negative shift in the voltage-dependence of activation.[1][2][3] The blocking effect is more prominent at positive potentials where the channel is open.[1]
Troubleshooting Guide
Issue: Observing a decrease in hERG1 current at higher concentrations of this compound.
This indicates that the blocking effect of this compound is dominating over its activating effect. Here are some steps to troubleshoot this issue:
1. Optimize this compound Concentration:
-
Recommendation: Perform a detailed concentration-response analysis to identify the optimal concentration range for hERG1 activation in your specific cell type and experimental conditions.
-
Protocol:
-
Prepare a series of this compound dilutions, for example, ranging from 0.1 µM to 50 µM.
-
Apply each concentration sequentially to the cells while monitoring hERG1 currents using patch-clamp electrophysiology.
-
Measure the peak outward current at a specific voltage step (e.g., -20 mV) for each concentration.[1]
-
Plot the normalized current amplitude against the this compound concentration to determine the EC50 for activation and the concentration at which inhibition begins.
-
2. Adjust Voltage Protocol:
-
Recommendation: Since the blocking effect of this compound is more pronounced at positive potentials, modifying the voltage protocol can help emphasize the activating properties.
-
Protocol:
-
Utilize voltage protocols that focus on more negative potentials where activation is more prominent. For example, use depolarizing steps to potentials around -20 mV to 0 mV rather than highly positive potentials.[1]
-
Employ an "envelope-of-tails" protocol to specifically analyze the activation kinetics, which are accelerated by this compound.[1]
-
3. Consider the Experimental System:
-
Recommendation: The expression system and cell type can influence the observed effects of this compound.
-
Note: The effectiveness of this compound may be reduced in Xenopus oocytes due to potential binding to yolk proteins, which could lower the effective intracellular concentration.[1] Be mindful of such system-specific factors when interpreting your data.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell System | Reference |
| hERG1 Activation | |||
| Apparent EC50 | 12 µM | HEK 293 cells | [1][2][3] |
| Optimal Concentration for Activation | 10 µM | HEK 293 cells | [1] |
| Shift in Voltage-Dependent Activation | -16 mV | HEK 293 cells | [1][2][3] |
| Acceleration of Activation Kinetics | ~4-fold at -20 mV | HEK 293 cells | [1] |
| hERG1 Block | |||
| Concentration Showing Block | 30 µM | HEK 293 cells | [1] |
| Other Ion Channel Effects | |||
| I(K(ACh)) Inhibition K0.5 | 0.6 - 0.9 µM | Atrial myocytes | [4] |
| I(Na) Slow Inactivation K0.5 | ~2 µM | Pig myocytes | [4] |
| BK(Ca) Channel Activation EC50 | 20.2 µM | HEK 293 cells | [5] |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of hERG1 Currents
This protocol is adapted from studies investigating the effects of this compound on hERG1 channels expressed in HEK 293 cells.[1]
-
Cell Culture: Culture HEK 293 cells stably expressing hERG1 channels in appropriate media.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at room temperature (20–23°C).
-
Use patch pipettes with a resistance of ~1 MΩ.
-
Hold the membrane potential at -80 mV.
-
To elicit hERG1 currents, apply depolarizing voltage steps (e.g., to -20 mV for 1 second) from the holding potential.
-
-
Drug Application:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 50 mM) and store at -20°C.[1]
-
Dilute the stock solution to the final desired concentrations in the external solution immediately before the experiment.
-
Perfuse the cells with the this compound-containing external solution.
-
Visualizations
Caption: Concentration-dependent modulation of the hERG1 channel by this compound.
Caption: Workflow for minimizing the blocking effect of this compound.
Caption: Relationship between experimental conditions and this compound effects.
References
- 1. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Differentiating KB130015 Effects on hERG vs. Other Potassium Channels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for differentiating the effects of the compound KB130015 on the human Ether-à-go-go-Related Gene (hERG) potassium channel versus other potassium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary known effect of this compound on hERG channels?
A1: this compound exhibits a dual effect on hERG1 potassium channels. It acts as an activator at low voltages and a blocker at high voltages[1][2]. The activation is characterized by an acceleration of the activation kinetics by approximately four-fold and a shift in the voltage-dependent activation to more negative potentials by about -16 mV[1][2].
Q2: What is the potency of this compound for hERG channel activation?
A2: The activating effect of this compound on hERG1 channels has an apparent EC50 value of 12 µM[1][2].
Q3: Is this compound selective for hERG channels?
A3: No, this compound is not considered a selective hERG channel modulator. It has been shown to affect a variety of other ion channels[1].
Q4: Which other potassium channels are known to be affected by this compound?
A4: this compound has been reported to activate large-conductance Ca2+-activated K+ (BK) channels and inhibit G-protein gated and ATP-gated K+ channels. However, it has been reported to have no effect on I(K1) or I(to) currents.
Q5: What is the proposed mechanism of action for this compound on hERG channels?
A5: this compound is presumed to bind to the hERG1 pore from the cytosolic side. This is supported by evidence showing its lack of effect in outside-out patch-clamp configurations and its functional competition with known hERG channel blockers that bind within the inner cavity, such as amiodarone and E4031[1][2].
Data Presentation: this compound Activity Profile
The following table summarizes the known quantitative effects of this compound on hERG and other potassium channels. This table is intended for easy comparison of the compound's activity.
| Channel Subtype | Effect | Potency (EC50/IC50) | Cell Type | Reference |
| hERG (Kv11.1) | Activation (at low voltages) | 12 µM (EC50) | HEK293, SH-SY5Y | [1][2] |
| Block (at high voltages) | Data not specified | HEK293, SH-SY5Y | [1] | |
| BK (Large-conductance Ca2+-activated K+ channel) | Activation | Data not specified | Not specified | [1] |
| G-protein gated K+ channels | Inhibition | Data not specified | Not specified | |
| ATP-gated K+ channels | Inhibition | Data not specified | Not specified | |
| IK1 (Inwardly rectifying K+ channel) | No Effect | Not applicable | Not specified | |
| Ito (Transient outward K+ current) | No Effect | Not applicable | Not specified |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Characterize this compound Effects on hERG
This protocol is designed to measure hERG currents in a recombinant cell line (e.g., HEK293) and assess the effects of this compound.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media supplemented with a selection antibiotic.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
2. Solutions:
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
3. Voltage-Clamp Protocol for hERG Activation and Block:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the membrane potential at -80 mV.
-
To elicit hERG currents, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current. Repeat this protocol at a regular interval (e.g., every 15 seconds).
-
To assess voltage-dependent activation, apply a series of depolarizing steps from -60 mV to +40 mV in 10 mV increments, followed by a constant repolarizing step to -50 mV.
-
To study the blocking effect, use a depolarizing pulse to a high voltage (e.g., +40 mV or +50 mV).
4. Data Acquisition and Analysis:
-
Record currents before and after the application of varying concentrations of this compound.
-
Measure the peak tail current amplitude at -50 mV to assess activation.
-
Measure the steady-state outward current at the end of the depolarizing pulse to assess block.
-
Plot concentration-response curves to determine EC50 for activation and IC50 for block.
-
Analyze the voltage-dependence of activation by fitting the normalized tail current amplitudes to a Boltzmann function.
Diagram: Experimental Workflow for Assessing this compound on hERG
Caption: Workflow for patch-clamp analysis of this compound on hERG channels.
Protocol 2: Pharmacological Isolation of Potassium Channel Currents
This protocol outlines a general strategy to differentiate the effects of this compound on hERG from its effects on other potassium channels using specific blockers.
1. Cell System:
-
Use a cell line endogenously expressing multiple potassium channels of interest or a co-expression system.
2. Solutions:
-
Prepare internal and external solutions as described in Protocol 1.
-
Prepare stock solutions of specific potassium channel blockers (see table below).
3. Experimental Procedure:
-
Establish a whole-cell patch-clamp recording.
-
Apply a voltage protocol that activates the potassium channels of interest.
-
Record baseline currents in the absence of any compounds.
-
Apply a specific blocker for a non-hERG potassium channel to isolate the hERG current.
-
Once the effect of the blocker has stabilized, apply this compound to assess its effect on the isolated hERG current.
-
Alternatively, to study the effect on another potassium channel, first block the hERG current with a specific blocker (e.g., E-4031) and then apply this compound.
4. Commonly Used Potassium Channel Blockers:
| Blocker | Target Channel(s) | Typical Concentration |
| E-4031 | hERG (IKr) | 1-5 µM |
| Tetraethylammonium (TEA) | Broad-spectrum K+ channel blocker (higher affinity for Kv channels) | 1-30 mM |
| 4-Aminopyridine (4-AP) | Transient outward K+ channels (Ito) | 1-5 mM |
| Glibenclamide | ATP-sensitive K+ channels (KATP) | 1-10 µM |
| Iberiotoxin | BK channels | 100-200 nM |
| BaCl2 | Inwardly rectifying K+ channels (Kir) | 100 µM - 1 mM |
Troubleshooting Guide
Issue 1: Difficulty distinguishing between hERG activation and block of another outward potassium current.
-
Question: I'm observing an increase in outward current at negative potentials after applying this compound. How do I confirm this is due to hERG activation and not the block of a resting potassium channel?
-
Answer:
-
Voltage Protocol: Use a voltage protocol specific for hERG, which includes a repolarizing step to elicit the characteristic slowly deactivating tail current. An increase in this tail current is a hallmark of hERG activation.
-
Pharmacological Tools: Pre-apply a specific hERG blocker like E-4031. If the effect of this compound is abolished, it confirms the involvement of hERG.
-
Kinetics: Analyze the activation kinetics of the current. This compound is known to accelerate hERG activation.
-
Issue 2: Rundown of potassium currents during long experiments.
-
Question: My potassium currents are decreasing over time, even before I apply this compound. How can I minimize this rundown?
-
Answer:
-
Internal Solution: Ensure your internal solution contains MgATP (typically 3-5 mM) to support channel phosphorylation and prevent rundown of ATP-dependent channels.
-
Perforated Patch: Consider using the perforated patch-clamp technique (with amphotericin B or gramicidin) to maintain the intracellular environment and reduce rundown.
-
Time Course: Monitor the current stability for a sufficient period before drug application. If there is a consistent rundown, you can try to correct for it in your analysis by fitting the baseline drift.
-
Issue 3: Overlapping effects on multiple channel types.
-
Question: this compound is affecting multiple currents in my cells. How can I isolate the effect on a specific non-hERG potassium channel?
-
Answer:
-
Sequential Blockade: Use a stepwise application of specific blockers. For example, to study the effect on BK channels, first apply E-4031 to block hERG, then apply this compound.
-
Specific Cell Lines: If possible, use cell lines that predominantly express the channel of interest.
-
Voltage Protocols: Design voltage protocols that favor the activation of one channel type over another. For example, different voltage-gated potassium channels have distinct voltage dependencies of activation and inactivation.
-
Diagram: Logic for Differentiating Channel Effects
Caption: Decision tree for identifying the channel affected by this compound.
Signaling Pathway
Diagram: Proposed Mechanism of this compound Action on hERG Channel
Caption: Proposed interaction of this compound with the hERG channel pore.
References
Technical Support Center: Addressing Off-Target Effects of KB130015 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KB130015 in cellular assays. The following information is designed to help address potential off-target effects and ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to be an activator of the hERG1 (human Ether-à-go-go-Related Gene 1) potassium channel. It accelerates the activation kinetics of the channel, leading to an increase in potassium ion flow.
Q2: What are the known off-target effects of this compound?
This compound has been observed to interact with other ion channels, which can be considered off-target effects. These include impacts on sodium (Na+) channels, L-type calcium (Ca2+) channels, G-protein-gated potassium channels, and ATP-gated potassium channels. These interactions can lead to complex cellular responses that are independent of its primary effect on hERG1.
Q3: How can I determine if the cellular phenotype I'm observing is due to an off-target effect of this compound?
To determine if an observed phenotype is due to an off-target effect, a multi-faceted approach is recommended. This includes performing dose-response experiments to compare the potency of the observed phenotype with the known potency for hERG1 activation. Additionally, using a structurally unrelated hERG1 activator can help to distinguish between on-target and off-target effects. If the phenotype is not replicated with a different activator, it is more likely to be an off-target effect of this compound. Rescue experiments, such as overexpressing the intended target, can also help to confirm on-target engagement.
Q4: What are some recommended initial steps to mitigate potential off-target effects?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. Performing a careful dose-response analysis for your specific cellular assay is a critical first step. Additionally, ensure that appropriate controls are included in your experiments, such as vehicle-only controls and cells not treated with the compound.
Troubleshooting Guide
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of hERG1 activation.
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Possible Cause: This is a strong indication of an off-target effect. This compound may be interacting with other cellular proteins, such as other ion channels, leading to the unexpected phenotype.
-
Troubleshooting Steps:
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Dose-Response Analysis: Perform a full dose-response curve for the observed phenotype and compare the EC50/IC50 value to the known potency of this compound for hERG1 activation. A significant difference in potency suggests an off-target effect.
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Use a Different hERG1 Activator: Treat your cells with a structurally different hERG1 activator. If the phenotype is not reproduced, it is likely an off-target effect specific to this compound.
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Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with its intended target at the concentrations used in your assay.
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Broad-Spectrum Profiling: If the off-target effect is persistent and problematic, consider broader profiling assays such as kinase profiling or proteomic analysis to identify other potential binding partners of this compound.
-
Issue 2: My experimental results with this compound are inconsistent or not reproducible.
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Possible Cause: In addition to standard experimental variability, inconsistent results could be due to complex off-target effects that are sensitive to minor variations in cell conditions (e.g., cell density, passage number, or slight differences in media composition).
-
Troubleshooting Steps:
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Standardize Cell Culture Conditions: Ensure strict adherence to standardized cell culture protocols.
-
Optimize Compound Concentration: Re-evaluate the optimal concentration of this compound for your specific cell line and assay to ensure you are in a reproducible part of the dose-response curve.
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Control for Off-Target Liabilities: Based on the known off-target profile, consider if your assay is particularly sensitive to changes in Na+, Ca2+, or other K+ channel activities. If so, you may need to use specific ion channel blockers (as controls) to isolate the hERG1-mediated effect.
-
Quantitative Data on Off-Target Effects of this compound
The following table summarizes the known off-target activities of this compound on various ion channels. This information is crucial for designing experiments and interpreting data.
| Target | Effect | Potency (IC50/EC50) | Cell Type/System |
| hERG1 K+ Channel (Primary Target) | Activation | ~10 µM | HEK293 cells |
| Voltage-gated Na+ Channels | Inhibition | Not specified | Cardiac myocytes |
| L-type Ca2+ Channels | Inhibition | Not specified | Cardiac myocytes |
| G-protein-gated K+ Channels | Inhibition | Not specified | Cardiac myocytes |
| ATP-gated K+ Channels | Inhibition | Not specified | Cardiac myocytes |
Note: Quantitative potency values for off-target effects are not always available in the public domain and may need to be determined empirically for your system.
Experimental Protocols
Below are detailed methodologies for key experiments to investigate and address off-target effects.
Protocol 1: Patch-Clamp Electrophysiology for Ion Channel Profiling
This protocol is the gold standard for characterizing the effects of a compound on ion channel activity.
Objective: To measure the effect of this compound on the activity of specific on-target and off-target ion channels.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with the channel's cDNA).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Pipette puller and microforge.
-
Extracellular and intracellular recording solutions (specific compositions depend on the ion channel being studied).
-
This compound stock solution.
-
Data acquisition and analysis software.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential and apply voltage steps to elicit ion channel currents.
-
-
Compound Application:
-
Record baseline channel activity.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the channel activity in the presence of the compound.
-
Perform a washout by perfusing with the control extracellular solution.
-
-
Data Analysis:
-
Measure the peak current amplitude, activation and inactivation kinetics, and other relevant parameters before, during, and after compound application.
-
Construct dose-response curves to determine the IC50 or EC50 of this compound for the specific ion channel.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement by observing the thermal stabilization of a target protein upon ligand binding.
Objective: To confirm that this compound binds to its intended target (hERG1) and to identify potential off-target binding partners in a cellular context.
Materials:
-
Cultured cells of interest.
-
This compound.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Thermal cycler or heating block.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the target protein(s).
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
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Heating:
-
Harvest and wash the cells, then resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant and analyze the protein concentration.
-
Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both treated and untreated samples.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Kinase Profiling Assay
This assay is used to screen for off-target activity of a compound against a panel of kinases.
Objective: To determine if this compound inhibits the activity of a broad range of kinases.
Materials:
-
Commercial kinase profiling service or in-house kinase panel.
-
This compound.
-
Kinase assay buffer.
-
ATP and kinase-specific substrates.
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Detection reagents (e.g., ADP-Glo™ Kinase Assay).
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Microplate reader.
Procedure:
-
Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and this compound at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a specified time.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis:
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Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC50 value for any kinases that are significantly inhibited.
-
Visualizations
Caption: Troubleshooting workflow for addressing unexpected cellular effects of this compound.
Caption: Conceptual overview of on-target vs. off-target effects of this compound on cellular signaling.
Technical Support Center: Optimizing Patch-Clamp Recordings for KB130015's Activation of hERG
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the activation of the human Ether-à-go-go-Related Gene (hERG) potassium channel by the compound KB130015 using patch-clamp electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on hERG channels?
A1: this compound, a derivative of amiodarone, exhibits a dual effect on hERG1 potassium channels. At low voltages, it acts as an activator, while at high voltages, it functions as a blocker.[1][2] The activation is characterized by an approximately four-fold acceleration of activation kinetics and a negative shift of about -16 mV in the voltage-dependence of activation.[1][2] It is believed that this compound binds to the hERG1 pore from the cytosolic side.[1][2]
Q2: What are the expected quantitative effects of this compound on hERG currents?
A2: The activating effect of this compound on hERG1 channels has an apparent EC50 value of 12 µM.[1][2] This activation results in a significant increase in hERG outward current amplitudes at negative potentials (e.g., -20 mV).[1]
Q3: How does this compound's mechanism differ from other hERG activators?
A3: this compound activates hERG channels through a novel mechanism that involves accelerating activation without significantly affecting deactivation or inactivation gating.[1] This is distinct from other classes of hERG activators that may primarily slow deactivation or attenuate inactivation.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during patch-clamp experiments focused on this compound and hERG.
Issue 1: Difficulty obtaining a stable giga-ohm seal.
-
Possible Cause: Poor cell health, incorrect pipette solution osmolarity, or contaminants on the pipette tip or cell membrane.
-
Troubleshooting Steps:
-
Cell Culture: Ensure cells are healthy and not overly confluent. Use cells from a fresh passage.
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Solution Osmolarity: Verify that the osmolarity of your internal pipette solution is slightly lower (around 10%) than the external bath solution to promote cell swelling and sealing.
-
Pipette Polishing and Coating: Fire-polish your patch pipettes to create a smooth surface. You can also coat the pipette tip with a hydrophobic compound like Sylgard to reduce capacitance and improve sealing.
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Positive Pressure: Maintain a slight positive pressure in the pipette as you approach the cell to keep the tip clean.
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Gentle Suction: Apply gentle and brief suction to form the seal. Excessive or prolonged suction can damage the cell membrane.[5]
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Divalent Cations: Ensure the presence of divalent cations like Ca2+ in the external solution, as they are known to facilitate giga-seal formation.[6]
-
Issue 2: Unstable recordings or "rundown" of hERG current.
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Possible Cause: Depletion of essential intracellular components, changes in channel phosphorylation state, or instability of the patch.
-
Troubleshooting Steps:
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ATP and GTP in Internal Solution: Include Mg-ATP (typically 2-5 mM) and GTP (typically 0.1-0.3 mM) in your internal solution to support cellular metabolism and signaling pathways that can influence channel activity.[7]
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Perforated Patch-Clamp: Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment and reduce rundown.[7]
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Rapid Data Acquisition: Plan your experiments to be as efficient as possible to minimize the recording time for each cell, especially when performing dose-response studies.[8][9]
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Time Control: For pharmacological experiments, apply a strict time control to account for any residual rundown when analyzing the drug's effect.[9]
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Issue 3: Inconsistent or unexpected effects of this compound.
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Possible Cause: Incorrect voltage protocol, issues with drug application, or voltage-clamp errors.
-
Troubleshooting Steps:
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Voltage Protocol: Use a voltage protocol that is appropriate for studying hERG activation. A typical protocol involves a holding potential of -80 mV, followed by depolarizing steps to various potentials (e.g., -40 mV to +60 mV) to elicit outward currents, and then a repolarizing step (e.g., to -40 mV or -120 mV) to record the characteristic large tail currents.[8][10] The effect of this compound as an activator is most prominent at more negative potentials.[1]
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Drug Concentration and Application: Ensure accurate preparation and application of this compound solutions. Use a fast and reliable perfusion system to allow for complete solution exchange around the cell. Given that this compound is thought to act intracellularly, allow sufficient time for the compound to enter the cell if using the whole-cell configuration.
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Series Resistance Compensation: Due to the large amplitude of hERG tail currents, uncompensated series resistance can lead to significant voltage errors. It is crucial to monitor and compensate for at least 70-80% of the series resistance to ensure accurate voltage control.[11][12][13]
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Temperature Control: hERG channel kinetics are sensitive to temperature.[14] Maintain a stable and physiological temperature (around 35-37°C) throughout the experiment for consistent results.[15]
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Issue 4: Voltage-clamp artifacts.
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Possible Cause: Inadequate series resistance compensation, large cell capacitance, or high pipette resistance.
-
Troubleshooting Steps:
-
Optimize Pipette Resistance: Use pipettes with a resistance of 2-5 MΩ. Higher resistance pipettes can slow down the clamp speed.[5]
-
Cell Selection: Choose smaller, healthy cells with lower capacitance to improve the quality of the voltage clamp.
-
Compensation Settings: Carefully adjust the series resistance and cell capacitance compensation settings on your patch-clamp amplifier.[16][17] Be cautious not to overcompensate, as this can lead to oscillations.[16]
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Data Interpretation: Be aware of potential artifacts in your recordings, such as transient capacitive currents that can contaminate the onset of the ionic current.[18]
-
Data Presentation
Table 1: Quantitative Effects of this compound on hERG1 Channels
| Parameter | Value | Reference |
| Apparent EC50 for Activation | 12 µM | [1][2] |
| Shift in V1/2 of Activation | -16 mV | [1][2] |
| Acceleration of Activation Kinetics | ~4-fold | [1][2] |
Experimental Protocols
1. Cell Preparation
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Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hERG1 channels are commonly used.[1][19]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and selection antibiotics) at 37°C in a 5% CO2 incubator.
-
Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions
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External Solution (in mM): 136 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 125 KCl, 5 MgCl2, 5 EGTA-K, 10 HEPES-K, 5 ATP-Na. Adjust pH to 7.2 with KOH.
3. Patch-Clamp Recording
-
Amplifier and Software: Use a suitable patch-clamp amplifier and data acquisition software (e.g., Axopatch amplifier with pCLAMP software).[19]
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a cell with positive pressure, form a giga-ohm seal (>1 GΩ) with gentle suction, and then rupture the membrane to achieve the whole-cell configuration.
-
Series Resistance: Monitor and compensate for 70-80% of the series resistance.[11]
-
Temperature: Maintain the recording chamber at a constant physiological temperature (35-37°C).[15]
4. Voltage Protocol for hERG Activation by this compound
A voltage protocol designed to assess the activating effect of this compound should focus on the voltage range where activation occurs.
-
Holding Potential: -80 mV.
-
Depolarizing Steps: Apply a series of depolarizing voltage steps from -60 mV to +40 mV in 10 mV increments for a duration of 1-2 seconds.
-
Repolarizing Step: Following each depolarizing step, repolarize the membrane to -40 mV or -120 mV to record the tail currents.
-
Data Acquisition: Record the current traces during the depolarizing steps and the subsequent tail currents. The peak tail current amplitude is plotted against the prepulse potential to generate the activation curve.
Visualizations
Caption: Proposed signaling pathway for this compound activation of hERG channels.
Caption: Experimental workflow for studying this compound's effect on hERG.
Caption: Logical relationship for troubleshooting unstable hERG recordings.
References
- 1. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of hERG Channels: Opening New Applications for the Biophysics of Antiarrhythmic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ionic Requirements for Membrane-Glass Adhesion and Giga Seal Formation in Patch-Clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. drexel.edu [drexel.edu]
- 17. Series resistance compensation for whole-cell patch-clamp studies using a membrane state estimator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. physoc.org [physoc.org]
- 20. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
How to control for the voltage-dependent effects of KB130015
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the voltage-dependent effects of KB130015.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a derivative of amiodarone with complex pharmacological effects on multiple ion channels. Its primary and most well-characterized target is the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[1][2][3] Additionally, this compound has been shown to affect other channels, including:
-
Voltage-gated sodium (Nav) channels: It slows the kinetics of inactivation.[4][5][6]
-
L-type calcium (Cav) channels: It can decrease the current amplitude.[5][7]
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Large-conductance Ca2+-activated K+ (BKCa) channels: It acts as an activator.[6][7]
Q2: What are the voltage-dependent effects of this compound on hERG channels?
This compound exhibits a dual, voltage-dependent effect on hERG channels. At lower or more negative membrane potentials, it acts as an activator, while at higher, depolarized potentials, it functions as a channel blocker.[1][2][3]
-
Activation: At lower voltages, this compound accelerates the activation kinetics of the hERG channel (approximately 4-fold) and shifts the voltage-dependence of activation to more negative potentials by about -16 mV.[1][2][3]
-
Blockade: At higher voltages, it blocks the hERG channel, which is a more typical effect for many compounds targeting this channel.[1][3]
Q3: Why is it critical to control for the voltage-dependent effects of this compound in my experiments?
Failing to account for the voltage-dependent nature of this compound can lead to misinterpretation of experimental results. For example, an experiment conducted solely at a high holding potential might only reveal the blocking effect, completely missing its activating properties at more physiological resting membrane potentials. This could lead to an inaccurate assessment of its pro-arrhythmic or anti-arrhythmic potential.
Q4: Does this compound show use-dependency?
The activating effect of this compound on hERG channels has been shown to be not use-dependent.[1][2] However, like many local anesthetics that affect sodium channels, its blocking effect on these channels may exhibit use-dependence, meaning the block can increase with repeated channel activation.
Troubleshooting Guides
Problem 1: Inconsistent or contradictory results when measuring the effect of this compound on hERG currents.
-
Possible Cause: The voltage protocol used is not designed to separate the activating and blocking effects of the compound.
-
Troubleshooting Suggestion:
-
Implement specific voltage protocols: Use protocols that test the effect of this compound at a range of potentials. This should include a protocol to assess activation at negative potentials and another to evaluate block at positive potentials.
-
Analyze tail currents: The activation of hERG channels is often assessed by measuring the tail current upon repolarization. A voltage protocol that includes a depolarizing step followed by a repolarizing step is essential.[8]
-
Vary the holding potential: Compare the effects of this compound when holding the cell at different potentials (e.g., -80 mV vs. -40 mV) to assess state-dependent effects.
-
Problem 2: Difficulty achieving a stable seal or whole-cell configuration when using this compound.
-
Possible Cause: While not directly reported for this compound, some amphipathic compounds can interfere with the cell membrane or the giga-seal.
-
Troubleshooting Suggestion:
-
Optimize solution osmolarity: Ensure the osmolarity of your intracellular solution is 10-20 mOsm lower than the extracellular solution to prevent cell swelling.
-
Clean pipette holder: Thoroughly clean the pipette holder and use fresh, clean pipettes for each recording.
-
Backfill the pipette: To minimize contact of the compound with the cell membrane during seal formation, you can backfill the pipette with the this compound-containing solution.
-
Problem 3: The observed effect of this compound varies significantly between experiments.
-
Possible Cause: Inconsistent drug concentration or perfusion, or variability in cell health.
-
Troubleshooting Suggestion:
-
Ensure complete dissolution: this compound is an amphipathic molecule. Ensure it is fully dissolved in your external solution; sonication may be helpful.
-
Optimize perfusion system: Make sure your perfusion system allows for rapid and complete exchange of the solution around the patched cell.
-
Monitor cell health: Use cells from a consistent passage number and ensure they are healthy before beginning experiments. Monitor input resistance and holding current as indicators of cell health.[7]
-
Quantitative Data Summary
| Parameter | Ion Channel | Value | Conditions |
| Activation (EC50) | hERG1 | 12 µM | Measured at -20 mV |
| Activation (V1/2 Shift) | hERG1 | -16 mV | Shift in voltage-dependent activation |
| Activation Kinetics | hERG1 | ~4-fold acceleration | --- |
| Inhibition (IC50) | Thyroid Hormone Receptor α (THRα) | 4.5 µM | --- |
| Inhibition (IC50) | Thyroid Hormone Receptor β (THRβ) | 5.1 µM | --- |
| Effect on INa | Voltage-gated Na+ channels | Slows inactivation kinetics | --- |
| Effect on ICa-L | L-type Ca2+ channels | ~30% decrease in amplitude | At 10 µM |
Experimental Protocols
Protocol 1: Characterizing the Voltage-Dependent Activation of hERG Channels by this compound
Objective: To measure the effect of this compound on the activation kinetics and voltage-dependence of hERG channels.
Methodology: Whole-cell patch-clamp electrophysiology.
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP. Adjust pH to 7.3 with KOH.
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments, each for a duration of 2 seconds.
-
Following each depolarizing step, repolarize the membrane to -50 mV to elicit tail currents.
-
Measure the peak tail current amplitude at -50 mV for each depolarizing step.
-
Repeat the protocol in the absence (control) and presence of various concentrations of this compound.
Data Analysis:
-
Normalize the peak tail currents to the maximum tail current observed in the control condition.
-
Plot the normalized tail current as a function of the prepulse potential to generate a voltage-activation curve.
-
Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor.
-
Compare the V1/2 values in the presence and absence of this compound to quantify the shift in voltage-dependent activation.
Protocol 2: Assessing the Voltage-Dependent Block of hERG Channels by this compound
Objective: To determine the IC50 of this compound for hERG channel block at a depolarized potential.
Methodology: Whole-cell patch-clamp electrophysiology.
Solutions: Same as Protocol 1.
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to fully activate and then inactivate the hERG channels.
-
Measure the steady-state outward current at the end of the +20 mV pulse.
-
Apply this protocol repeatedly (e.g., every 10-15 seconds) to establish a stable baseline current.
-
Perfuse increasing concentrations of this compound and record the steady-state block at each concentration.
Data Analysis:
-
Calculate the fractional block at each concentration of this compound using the formula: Fractional Block = 1 - (I_drug / I_control).
-
Plot the fractional block as a function of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value for the block.
Visualizations
Caption: Signaling pathway of this compound's effects on cardiac ion channels.
References
- 1. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmicrosystems.com [cellmicrosystems.com]
- 3. Virtual Labs [virtual-labs.github.io]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting unexpected changes in action potential morphology with KB130015
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using KB130015 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a shortening of the action potential duration (APD) after applying this compound to our cardiac myocytes. We expected a prolongation based on its sodium channel effects. Is this a known phenomenon?
A1: Yes, this is a documented effect of this compound. While it does slow the inactivation of sodium channels, a mechanism that can prolong the APD, its overall effect is a composite of its interactions with multiple ion channels.[1][2][3] In pig ventricular myocytes, for instance, this compound has been observed to shorten the action potential duration.[2][3] This is attributed to its complex pharmacology, including the inhibition of L-type Ca2+ currents and activation of potassium channels, which can contribute to a more rapid repolarization.[1]
Q2: Our experiments with this compound are showing inconsistent results in action potential morphology from one preparation to the next. What could be the cause of this variability?
A2: The variability in the effects of this compound on action potential morphology is likely due to its diverse pharmacological profile and the physiological differences between experimental preparations. The ultimate shape of the action potential is determined by a fine balance of inward and outward currents. Since this compound modulates multiple channels, including sodium, calcium, and various potassium channels, slight differences in the baseline expression levels of these channels between preparations can lead to varied responses.[1][4][5] For example, the effect of this compound on APD has been shown to differ between mouse and pig myocytes.[2][3]
Q3: At what concentrations are the different ion channel effects of this compound typically observed?
A3: The effects of this compound are concentration-dependent, with different channels showing sensitivity in various micromolar ranges. A summary of the reported effective concentrations is provided in the table below.
| Ion Channel Target | Reported Effect | Effective Concentration (K₀.₅ or EC₅₀) | Reference |
| Voltage-gated Na⁺ Channels (I_Na) | Slows inactivation | K₀.₅ ≈ 2 µM | [1] |
| Voltage-gated Na⁺ Channels (I_Na) | Shift in steady-state inactivation | K₀.₅ ≈ 6.9 µM | [1] |
| L-type Ca²⁺ Channels (I_Ca-L) | Decreases amplitude | Not specified | [1][2] |
| G-protein-gated K⁺ Channels (I_K(ACh)) | Inhibition | K₀.₅ ≈ 0.6 - 0.9 µM | [1] |
| ATP-gated K⁺ Channels (I_K(ATP)) | Inhibition | Not specified | [1] |
| hERG1 K⁺ Channels (I_Kr) | Activation at low voltages | EC₅₀ ≈ 12 µM | [6] |
| hERG1 K⁺ Channels (I_Kr) | Block at high voltages | Not specified | [6] |
| Large-conductance Ca²⁺-activated K⁺ Channels (BK_Ca) | Activation | EC₅₀ ≈ 20 µM | [5] |
Troubleshooting Guide
Problem: Unexpected Shortening of Action Potential Duration
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Possible Cause 1: Dominant effect on outward currents.
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Explanation: this compound activates certain potassium channels, such as hERG1 at low voltages and BK_Ca channels, which increases the outward potassium current.[4][5] This can accelerate repolarization and shorten the APD, potentially overriding the prolonging effect of slowed sodium channel inactivation.
-
Troubleshooting Steps:
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Perform voltage-clamp experiments to isolate and measure the activity of individual potassium currents (e.g., I_Kr, I_K(ATP)) in the presence of this compound.
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Use specific blockers for potassium channels known to be affected by this compound (if available and compatible with your experimental goals) to see if the APD shortening is reversed.
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-
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Possible Cause 2: Inhibition of inward calcium current.
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Explanation: this compound has been shown to decrease the amplitude of the L-type Ca2+ current (I_Ca-L).[1][2] This reduction in inward depolarizing current during the plateau phase of the action potential will lead to a shorter APD.
-
Troubleshooting Steps:
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In a voltage-clamp configuration, measure the L-type Ca2+ current before and after the application of this compound to quantify the extent of inhibition.
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Problem: Appearance of Early Afterdepolarizations (EADs)
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Possible Cause: Significant prolongation of the action potential in specific cell types.
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Explanation: While sometimes shortening the APD, in other instances, such as in mouse myocytes with their characteristically short APDs, this compound can cause marked prolongation, which can lead to the reactivation of L-type calcium channels and the generation of EADs.[2][3]
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Troubleshooting Steps:
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Carefully monitor the APD50 and APD90 to quantify the extent of prolongation.
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Consider reducing the concentration of this compound to see if the EADs are eliminated at lower doses.
-
If possible, compare the effects in different cell types or species to understand the context-dependent nature of the compound's action.
-
-
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Action Potentials
This protocol provides a general framework for recording action potentials from isolated myocytes.
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Cell Preparation:
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Isolate ventricular myocytes using established enzymatic digestion protocols appropriate for the species of interest.
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Allow cells to stabilize in a holding solution before recording.
-
-
Solutions:
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External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.9 MgCl₂, 0.33 NaH₂PO₄, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[3]
-
Internal Pipette Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl₂, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
-
-
Recording Procedure:
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode.
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Allow the cell's resting membrane potential to stabilize.
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Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses.
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Record a stable baseline of action potentials.
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Perfuse the experimental chamber with the external solution containing the desired concentration of this compound.
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Record the changes in action potential morphology until a steady-state effect is observed.
-
Visualizations
References
- 1. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The amiodarone derivative 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran (this compound) opens large-conductance Ca2+-activated K+ channels and relaxes vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Impact of KB130015 on Sodium Channel Kinetics in Cardiac Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KB130015. The information is designed to help mitigate the impact of this compound on sodium channel kinetics in cardiac models and to address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No discernible effect of this compound on sodium current (INa) inactivation. | 1. Incorrect drug concentration: The concentration of this compound may be too low to elicit a measurable effect. 2. Drug degradation: Improper storage or handling may have led to the degradation of the this compound stock solution. 3. Poor gigaseal or whole-cell access in patch-clamp experiments: This can lead to inaccurate measurements of ionic currents. | 1. Verify concentration: Prepare fresh dilutions of this compound and consider performing a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A concentration of 10 μM has been shown to markedly slow INa inactivation[1]. 2. Use fresh stock: Prepare a new stock solution of this compound from a reliable source. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. 3. Optimize patch-clamp technique: Ensure a high-resistance seal (GΩ) is formed before breaking into whole-cell configuration. Monitor access resistance throughout the experiment and discard cells with high or unstable access resistance. |
| Unexpected shortening of the action potential duration (APD) with this compound application. | 1. Species-specific or cell-type specific effects: The effect of this compound on APD can vary between species. For instance, APD shortening has been observed in pig ventricular myocytes, while prolongation is seen in mouse ventricular myocytes[1][2]. 2. Block of other ion channels: While primarily targeting sodium channels, this compound may have off-target effects on other cardiac ion channels that contribute to repolarization. | 1. Consult literature for your model: Review studies that have used this compound in the same or a similar cardiac model to understand the expected APD response. 2. Isolate INa: Use specific ion channel blockers to isolate the sodium current and confirm that the observed effects are primarily due to modulation of sodium channel kinetics. |
| Difficulty in measuring the late sodium current (INa-late) component enhanced by this compound. | 1. Inappropriate voltage protocol: The voltage-clamp protocol may not be optimized to reveal the late component of the sodium current. 2. Low expression of sodium channels: The cell type being used may have a low density of sodium channels, making the late current difficult to detect. | 1. Optimize voltage protocol: Use a long depolarizing pulse (e.g., 500-1000 ms) to allow for the development of the late current. A holding potential of around -120 mV can help to maximize the number of available channels. 2. Use an appropriate expression system: Consider using a heterologous expression system (e.g., HEK293 cells) stably expressing the cardiac sodium channel isoform of interest (Nav1.5) to ensure a robust and measurable late sodium current. |
| Run-down of the sodium current during the experiment. | 1. Intracellular dialysis: Essential intracellular components for channel function may be washed out during whole-cell recording. 2. Cell health: The isolated cardiomyocytes may not be healthy, leading to a gradual decline in channel activity. | 1. Use the perforated patch technique: This method preserves the intracellular environment and can reduce current run-down. 2. Ensure cell viability: Use freshly isolated cardiomyocytes and maintain them in an appropriate physiological solution. Monitor cell morphology and discard any cells that appear unhealthy. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on cardiac sodium channels?
A1: this compound is an amiodarone-related drug that primarily acts by slowing the inactivation of the voltage-gated sodium current (INa) in cardiac myocytes.[1][2] This means that the sodium channels remain open for a longer duration during the action potential. Additionally, it shifts the steady-state voltage-dependent inactivation to more negative potentials.[1][2]
Q2: How does the effect of this compound differ from that of Anemone Toxin II (ATX-II)?
A2: Both this compound and ATX-II slow the inactivation of INa. However, they have opposing effects on other aspects of sodium channel kinetics. This compound decreases the peak INa amplitude and shifts the steady-state inactivation to more negative potentials. In contrast, ATX-II increases the peak INa amplitude and shifts the steady-state inactivation to more positive potentials.[2] Furthermore, while inactivation proceeds to completion in the presence of this compound, ATX-II can induce a non-inactivating or persistent sodium current.[2]
Q3: What are the expected effects of this compound on the action potential duration (APD)?
A3: The effect of this compound on APD is complex and depends on the cardiac model being used. In pig ventricular myocytes, this compound has been shown to shorten the APD.[1][2] Conversely, in mouse ventricular myocytes, which have a shorter baseline APD, this compound prolongs the APD and can induce early afterdepolarizations (EADs).[1][2] This highlights the importance of considering the intrinsic electrophysiological properties of the model system.
Q4: What concentrations of this compound are typically used in experiments?
A4: A concentration of 10 μM this compound has been shown to be effective in markedly slowing INa inactivation in pig ventricular myocytes.[1] However, the optimal concentration may vary depending on the specific experimental conditions and the desired level of effect. It is recommended to perform a dose-response study to determine the most appropriate concentration for your research.
Q5: Are there any known off-target effects of this compound on other cardiac ion channels?
A5: Studies have shown that this compound has minimal effect on the inwardly rectifying potassium current (IK1) and the transient outward potassium current (Ito) in mouse myocytes.[2] However, it has been reported to decrease the L-type calcium current (ICa-L).[2] Researchers should be aware of this potential off-target effect when interpreting their results.
Data Presentation
Table 1: Summary of this compound Effects on Cardiac Sodium Channel Kinetics
| Parameter | Effect of this compound | Concentration | Cell Type | Reference |
| INa Inactivation | Markedly slowed | 10 μM | Pig Ventricular Myocytes | [1] |
| Peak INa Amplitude | Decreased | 10 μM | Pig Ventricular Myocytes | [1] |
| Steady-State Inactivation | Shift to more negative potentials | 10 μM | Pig Ventricular Myocytes | [1][2] |
| Recovery from Inactivation | Slowed | Not specified | Pig Ventricular Myocytes | [1] |
| Action Potential Duration | Shortened | 10 μM | Pig Ventricular Myocytes | [1][2] |
| Action Potential Duration | Prolonged | 10 μM | Mouse Ventricular Myocytes | [1][2] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol is designed for recording voltage-gated sodium currents from isolated cardiac myocytes.
1. Cell Preparation:
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Isolate ventricular myocytes from the desired animal model (e.g., pig, mouse) using established enzymatic digestion protocols.
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Store the isolated cells in a physiological solution at room temperature and use them within 8-12 hours.
2. Solutions:
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External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate INa, other ionic currents can be blocked by adding specific inhibitors (e.g., CdCl2 for ICa-L, 4-aminopyridine for Ito).
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Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 MgATP; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents from the inside.
3. Recording:
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Use a patch-clamp amplifier and data acquisition system.
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Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.
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Form a gigaohm seal with a healthy, rod-shaped myocyte.
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Rupture the membrane to achieve the whole-cell configuration.
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Compensate for pipette and cell capacitance.
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Apply voltage-clamp protocols to elicit and measure sodium currents.
4. Voltage Protocols:
-
To measure peak INa: From a holding potential of -120 mV, apply depolarizing steps in 10 mV increments from -100 mV to +60 mV for 50 ms.
-
To measure steady-state inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -40 mV, followed by a test pulse to -20 mV to elicit INa.
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To measure late INa: From a holding potential of -100 mV, apply a long depolarizing pulse to -20 mV for 500-1000 ms. The late current is measured as the average current during the last 100-200 ms of the pulse.
Visualizations
References
Best practices for long-term stability and storage of KB130015 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term stability and storage of KB130015 solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as ethanol and Dimethyl Sulfoxide (DMSO).[1] The solubility in these solvents is 10 mg/mL.[1] For a higher concentration, DMSO can be used to dissolve this compound at up to 100 mg/mL, though this may require sonication.[2]
Q3: How should this compound stock solutions be prepared?
A3: To prepare a stock solution, dissolve the solid this compound in the solvent of choice. It is recommended to purge the solvent with an inert gas before adding the compound.[1]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, it is recommended to store this compound solutions at -80°C. At this temperature, solutions are stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[2] One research group reported storing a 50 mM stock solution in DMSO at -20°C.[3]
Q5: Can I store my this compound solution at 4°C?
A5: It is not recommended to store this compound solutions at 4°C for any extended period. For the solid form, storage at 4°C is possible for up to two years.[2]
Storage and Stability Summary
| Form | Storage Temperature | Stability | Source |
| Crystalline Solid | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Crystalline Solid | -20°C | 3 years | MedchemExpress[2] |
| Crystalline Solid | 4°C | 2 years | MedchemExpress[2] |
| In Solvent | -80°C | 6 months | MedchemExpress[2] |
| In Solvent | -20°C | 1 month | MedchemExpress[2] |
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated after thawing.
-
Possible Cause: The solubility of this compound may have been exceeded, or the compound may be precipitating out of solution at a lower temperature.
-
Solution:
-
Gently warm the solution to room temperature.
-
Vortex the solution to ensure it is thoroughly mixed.
-
If precipitation persists, sonication may be used to help redissolve the compound.[2]
-
Consider preparing a fresh, lower concentration stock solution for your experiments.
-
Issue: I am concerned about the degradation of my this compound solution over time.
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Possible Cause: Improper storage conditions or repeated freeze-thaw cycles can lead to degradation.
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Solution:
-
Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Always store solutions at the recommended temperature (-80°C for long-term).
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When preparing the solution, use a high-purity solvent and purge with an inert gas to remove oxygen, which can contribute to degradation.[1]
-
Experimental Workflow for Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound solutions.
Logical Relationship of Stability Factors
Caption: Key factors influencing the stability of this compound solutions.
References
Technical Support Center: Interpreting Electrophysiological Data in the Presence of KB130015
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex electrophysiological data from experiments involving KB130015.
Frequently Asked Questions (FAQs)
General Information
???+ question "What is this compound?" this compound is a derivative of the antiarrhythmic drug amiodarone.[1][2][3] It has been investigated for its own antiarrhythmic properties and is known to interact with multiple cardiac ion channels.[1][4][5] Unlike its parent compound, amiodarone, this compound was developed to have similar antiarrhythmic actions but with potentially fewer extra-cardiac side effects.[6] It also interacts with thyroid hormone nuclear receptors (ThRα and ThRβ).[4][5]
???+ question "What is the primary mechanism of action of this compound on ion channels?" this compound has a complex mechanism of action, affecting several different ion channels. Its most notable effects include:
- Slowing the inactivation of Na+ channels : It enhances a slow-inactivating component of the sodium current (INa) at the expense of the fast-inactivating component.[1][4][5]
- Dual-action on hERG1 (IKr) potassium channels : It activates hERG1 channels at low voltages and blocks them at high voltages.[6][7][8]
- Inhibition of other potassium channels : It inhibits G-protein gated and ATP-gated K+ channels, such as IK(ACh) and IK(ATP).[1]
- Inhibition of L-type Ca2+ channels : It decreases the amplitude of the L-type Ca2+ current (ICa-L).[1][4][5]
- Activation of BKCa channels : It activates large-conductance Ca2+-activated K+ (BKCa) channels.[4][5]
Interpreting Electrophysiological Data
???+ question "Why does the action potential duration (APD) sometimes shorten and sometimes lengthen with this compound?" The effect of this compound on APD is species- and tissue-dependent. In pig ventricular myocytes and multicellular preparations, this compound often shortens the APD.[1][9] However, in mouse myocytes, which have shorter APDs at baseline, the drug markedly prolongs the APD and can induce early afterdepolarizations (EADs).[1][4][5][9] This variability is likely due to the compound's multiple ion channel effects, and the differential expression and contribution of these channels (e.g., Na+, K+, Ca2+) to the action potential shape in different species.
???+ question "I'm observing both activation and inhibition of hERG currents. Is this an experimental artifact?" No, this is an expected and well-documented effect of this compound. The compound exhibits a dual, voltage-dependent action on hERG1 channels.[6][7]
- At low voltages (e.g., -20 mV), it activates the channels, leading to an increase in outward current.[6] This is caused by a leftward shift in the voltage-dependence of activation and an acceleration of activation kinetics.[6][7][8]
- At high voltages (e.g., +50 mV), it blocks the hERG1 channels, causing a reduction in current.[6]
???+ question "How does this compound alter sodium channel (INa) kinetics?" this compound markedly slows the kinetics of INa inactivation.[1][4][5] It achieves this by promoting a slow-inactivating component of the current (τslow ≈ 50 ms) while reducing the normal, fast-inactivating component (τfast ≈ 2 to 3 ms).[1] Additionally, it slows the recovery from inactivation and shifts the steady-state voltage-dependent inactivation curve to more negative potentials.[1][5][9]
???+ question "What are the key off-target potassium channel effects I should be aware of?" Besides its effects on hERG, this compound affects several other potassium channels. It is a potent inhibitor of the muscarinic potassium current (IK(ACh)), which is involved in vagus-induced atrial fibrillation.[2][3] It also suppresses the ATP-sensitive potassium current (IK(ATP)).[1] However, it appears to have no effect on the inward rectifier potassium current (IK1) or the transient outward potassium current (Ito).[1][9]
???+ question "Does this compound act from the extracellular or intracellular side?" Evidence suggests that this compound interacts with channels at sites more easily accessible from the extracellular side.[1][2][3] Intracellular application of the drug has been shown to have marginal or no effect on Na+ or K+ channels and does not prevent the effects of the drug when applied extracellularly.[1][3] However, for hERG1 channels, it is presumed to bind to the pore from the cytosolic (intracellular) side.[6][7][8]
Troubleshooting Guide
???+ question "I am not observing the expected effects of this compound. What are common issues?"
- Drug Solubility and Stability : this compound is typically dissolved in DMSO to create a stock solution.[6] Ensure the final concentration of DMSO in your experimental solution is low and consistent across experiments, as it can have its own effects. Prepare fresh dilutions from the stock solution immediately before the experiment.[6]
- Incorrect Concentration : The effects of this compound are concentration-dependent.[1][2] Verify your dilutions and calculations. For studying the dual hERG effect, a concentration of 10 μM is often used to maximize activation while minimizing inhibition.[6]
- Cell Type/Species Differences : As noted, the effects of this compound can vary significantly between different cell types and animal species due to varied ion channel expression.[1][9] Ensure your experimental model is appropriate for the effect you are studying.
- Voltage Protocol : Because the effects on channels like hERG are voltage-dependent, the voltage protocols used are critical.[6] Ensure your voltage-clamp protocols are designed to probe the specific channel states you wish to investigate.
???+ question "My recordings show early afterdepolarizations (EADs). Why is this happening?" The induction of EADs has been observed with this compound, particularly in mouse ventricular preparations.[1][4][5] EADs are typically caused by a disruption in the balance of inward and outward currents during the repolarization phase of the action potential. The significant prolongation of the APD in mouse myocytes, likely driven by the slowed inactivation of the sodium current, creates a window for L-type Ca2+ channels to reactivate, leading to the depolarizing spikes characteristic of EADs.
???+ question "My recording quality is poor, making data interpretation difficult. What can I do?" Poor recording quality is a general issue in electrophysiology. Here are some quick tips:
- Electrical Noise : Ensure all equipment is properly grounded to the same point to avoid ground loops.[10] Use a Faraday cage to shield the setup.[11]
- Pipette and Seal Quality : Use freshly pulled pipettes with the appropriate resistance for your cell type (e.g., ~1 MΩ for whole-cell recordings from HEK 293 cells).[6] Apply positive pressure when approaching the cell to keep the tip clean.[12] A high-quality seal (GΩ range) is crucial for stable recordings.
- Cell Health : Ensure cells are healthy and viable. Use appropriate slicing and dissection solutions (e.g., NMDG-based aCSF for brain slices) to minimize excitotoxic damage.[12]
Quantitative Data Summary
Table 1: Potency of this compound on Various Ion Channels and Receptors
| Target | Effect | Potency (K0.5 / IC50 / EC50) | Species/Cell Type | Reference |
| Na+ Channel (Slow Inactivation) | Enhancement | K0.5 ≈ 2 µM | Not Specified | [1] |
| Na+ Channel (Inactivation Shift) | Shift to negative potentials | K0.5 ≈ 6.9 µM | Not Specified | [1] |
| hERG1 Channel | Activation | EC50 = 12 µM | Recombinant (HEK 293) | [6][7][8] |
| IK(ACh) | Inhibition | K0.5 ≈ 0.6 - 0.9 µM | Atrial Myocytes | [1] |
| IK(ACh) | Inhibition | IC50 = 0.8 µM | Guinea-pig Atrial Myocytes | [2][3] |
| Thyroid Hormone Receptor α (ThRα) | Inhibition | IC50 = 4.5 µM | Not Specified | [4][5] |
| Thyroid Hormone Receptor β (ThRβ) | Inhibition | IC50 = 5.1 µM | Not Specified | [4][5] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Assess this compound Effects on hERG Channels
This protocol provides a general framework based on methodologies cited in the literature.[6] Researchers should adapt it to their specific cell type and recording system.
-
Cell Preparation : Culture HEK 293 cells stably expressing hERG1 channels. For recording, plate cells on glass coverslips.
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Solution Preparation :
-
External Solution (in mM) : 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM) : 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock : Prepare a 50 mM stock solution in DMSO and store at -20°C.[6] Dilute to the final desired concentration (e.g., 10 µM) in the external solution immediately before use.[6]
-
-
Electrophysiological Recording :
-
Perform recordings at room temperature (20–23°C) using a patch-clamp amplifier.[6]
-
Pull patch pipettes from borosilicate glass to a resistance of ~1 MΩ when filled with internal solution.[6]
-
Obtain a high-resistance (>1 GΩ) seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before beginning recording.
-
-
Voltage-Clamp Protocol :
-
Hold the cell at a potential of -80 mV.
-
To measure the voltage-dependence of activation, apply a series of 1-second depolarizing steps from -70 mV to +60 mV in 10 mV increments.
-
Follow each depolarizing step with a repolarizing step to -120 mV to measure the deactivating tail currents.[6]
-
-
Data Acquisition and Analysis :
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the this compound-containing external solution and repeat the voltage-clamp protocol.
-
Analyze the data to determine changes in current amplitude, activation kinetics, and the voltage-dependence of activation (by plotting normalized tail current amplitudes against the prepulse potential and fitting with a Boltzmann function).
-
Visualizations
Caption: Overview of the multiple ion channel targets of this compound.
Caption: Standard experimental workflow for a patch-clamp study of this compound.
Caption: Logical diagram of this compound's voltage-dependent effect on hERG.
References
- 1. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of the muscarinic potassium current by this compound, a new antiarrhythmic agent to treat atrial fibrillation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of the muscarinic potassium current by this compound, a new antiarrhythmic agent to treat atrial fibrillation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plexon.com [plexon.com]
- 11. scienceopen.com [scienceopen.com]
- 12. scientifica.uk.com [scientifica.uk.com]
Validation & Comparative
KB130015 vs. Amiodarone: A Comparative Analysis of hERG Channel Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of KB130015 and its parent compound, amiodarone, on the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in cardiac repolarization, and its modulation by pharmaceutical compounds is a key area of interest in drug safety and development. This document summarizes key experimental findings, presents quantitative data in a clear format, and outlines the methodologies used to obtain these results.
Executive Summary
Amiodarone is a well-established antiarrhythmic agent known for its potent blockade of hERG channels, a class III antiarrhythmic effect.[1][2][3] Its derivative, this compound, was developed to retain antiarrhythmic properties with an improved side-effect profile.[4] Contrary to what might be expected from a derivative of a potent hERG blocker, this compound exhibits a dual effect on the hERG channel: it activates the channel at lower voltages and blocks it at higher voltages.[4][5] This unique mechanism of action distinguishes it from amiodarone and presents a novel approach to modulating hERG channel function. Studies indicate that this compound and amiodarone functionally compete, suggesting they may interact with the hERG channel pore at overlapping or allosterically coupled sites.[4][5][6]
Quantitative Comparison of hERG Channel Effects
The following table summarizes the key quantitative parameters describing the effects of this compound and amiodarone on the hERG channel, derived from electrophysiological studies.
| Parameter | This compound | Amiodarone | Reference |
| Primary Effect | Activation at low voltages, blockade at high voltages | Blockade | [1][4] |
| Activating Effect (EC50) | 12 µM | Not Applicable | [4][5] |
| Blocking Effect (IC50) | Not explicitly quantified as a primary effect | ~45 nM (outward tail currents); 9.8 µM | [1][7][8] |
| Effect on Activation Kinetics | ~4-fold acceleration | Not Applicable | [4][5] |
| Shift in Voltage-Dependent Activation (V½) | -16 mV | Not Applicable | [4][5] |
| Channel State Dependence | Independent of inactivation gating for activation | Blocks in closed, open, and inactivated states | [1][4] |
| Use-Dependency | Activation is not use-dependent | Block is use-dependent | [1][4] |
Experimental Methodologies
The data presented in this guide were primarily obtained using standard electrophysiological techniques to measure ion channel activity in cells heterologously expressing the hERG channel.
Whole-Cell Patch-Clamp Electrophysiology
This technique is a cornerstone for studying ion channel pharmacology and was used to characterize the effects of both this compound and amiodarone on hERG channels.
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Cell Lines: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene (KCNH2) are commonly used.[4][7][9]
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Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Electrophysiological Recordings:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).
-
The extracellular (bath) solution typically contains NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.
-
Cells are voltage-clamped at a holding potential, and specific voltage protocols are applied to elicit hERG currents.
-
-
Data Acquisition and Analysis:
-
Currents are filtered and digitized for analysis.
-
Concentration-response curves are generated by applying increasing concentrations of the test compound and measuring the resulting effect on the hERG current.
-
Data are fitted with the Hill equation to determine IC50 or EC50 values.[10]
-
Two-Microelectrode Voltage-Clamp (TEVC)
This technique is often employed for studying ion channels expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the hERG channel. They are then incubated for several days to allow for channel expression.
-
Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Solutions: The bath solution is typically a standard frog Ringer's solution.
-
Voltage Protocols: Similar to patch-clamp, specific voltage protocols are used to study the effects of the compounds on channel gating and block.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Figure 1. Workflow for hERG Channel Electrophysiology.
Caption: Figure 2. Comparative Effects on hERG Channel.
References
- 1. Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiodarone - Wikipedia [en.wikipedia.org]
- 4. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. fda.gov [fda.gov]
Comparing the efficacy of KB130015 with other hERG channel activators like mallotoxin
In the landscape of cardiac safety pharmacology and drug development, the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical target. While much focus has been placed on hERG blockers due to their proarrhythmic risks, hERG activators are gaining attention as potential therapeutic agents for conditions like Long QT Syndrome. This guide provides a detailed comparison of two such activators, KB130015 and mallotoxin, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy and mechanisms of action based on available experimental data.
Quantitative Comparison of hERG Activation
The following table summarizes the key quantitative parameters of this compound and mallotoxin as hERG channel activators. The data is compiled from electrophysiological studies, primarily using the patch-clamp technique on cell lines expressing hERG channels.
| Parameter | This compound | Mallotoxin (MTX) | Reference |
| EC50 for Activation | 12 µM | 0.34 µM (step current), 0.52 µM (tail current) | [1][2][3][4][5] |
| Effect on Activation Kinetics | ~4-fold acceleration | Accelerates activation | [1][2][3] |
| Shift in Voltage-Dependent Activation (Va) | -16 mV | ~-24 mV at 2.5 µM | [1][2][3][4][5] |
| Effect on Deactivation | Accelerates deactivation | Slows deactivation (increases time constants) | [1][6] |
| Effect on Inactivation | No significant effect | Does not change half-maximal inactivation voltage, but reduces the slope of the voltage-dependent inactivation curve | [1][4][5] |
| Binding Site | Presumed to be on the cytosolic side of the hERG1 pore | Distinct from this compound, with synergistic effects observed | [1][2][3] |
| Mechanism of Action | Accelerates activation gating | Shifts voltage dependence of activation and slows deactivation | [1][6] |
Experimental Methodologies
The data presented in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments conducted on mammalian cell lines (e.g., HEK 293) stably expressing the hERG (KCNH2) channel.
Whole-Cell Patch-Clamp Recordings
Objective: To measure the effect of this compound and mallotoxin on the electrophysiological properties of the hERG potassium channel.
Cell Culture:
-
HEK 293 cells stably transfected with the hERG-1 cDNA are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips.
Electrophysiological Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. The pH is adjusted to 7.2 with KOH.
Recording Protocol:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and superfused with the external solution.
-
Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass capillaries using a micropipette puller.
-
The whole-cell configuration of the patch-clamp technique is established to record macroscopic hERG currents.
-
Membrane currents are recorded using a patch-clamp amplifier and digitized.
-
To assess the voltage-dependence of activation, cells are typically held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 1-2 seconds) are applied, followed by a repolarizing step (e.g., to -50 mV) to elicit tail currents.
-
The effects of the compounds are evaluated by applying this compound or mallotoxin at various concentrations to the external solution and recording the changes in hERG current characteristics.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the molecular interactions, the following diagrams have been generated using Graphviz.
Concluding Remarks
Both this compound and mallotoxin are effective activators of the hERG potassium channel, yet they exhibit distinct mechanisms of action. Mallotoxin is a more potent activator with a lower EC50 value and primarily acts by shifting the voltage dependence of activation to more negative potentials and slowing deactivation.[4][5] In contrast, this compound activates hERG channels by accelerating activation kinetics with a less pronounced shift in voltage dependence and, notably, also accelerates deactivation.[1][2][3]
The synergistic activation observed when both compounds are co-applied suggests that they act at different sites on the hERG channel.[1] This distinction is crucial for drug design and the development of novel therapeutic strategies. For researchers investigating hERG channel function or developing compounds targeting this channel, understanding these differences is paramount for interpreting experimental results and predicting pharmacological outcomes. The detailed methodologies provided herein should aid in the design of robust and reproducible experiments to further elucidate the roles of these and other hERG channel modulators.
References
- 1. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mallotoxin is a novel human ether-a-go-go-related gene (hERG) potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of KB130015 for hERG Channels Over Other Cardiac Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on KB130015, a derivative of amiodarone, and its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. The specificity of this compound for hERG is evaluated against its effects on other key cardiac ion channels, including the fast sodium channel (Nav1.5), the L-type calcium channel (Cav1.2), and the slow delayed rectifier potassium channel (KvLQT1/minK). This document summarizes quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid in the assessment of this compound's cardiac safety profile.
Executive Summary
This compound exhibits a complex pharmacological profile, acting as both a blocker and an activator of hERG channels depending on the voltage.[1] While it shows activity across multiple cardiac ion channels, its effects on the hERG channel occur at concentrations that are comparable to its effects on sodium and other potassium channels. This suggests a need for careful evaluation of its therapeutic window to mitigate the risk of proarrhythmic events. This guide presents the available data to facilitate a comprehensive understanding of this compound's ion channel selectivity.
Comparative Efficacy and Specificity of this compound
The following table summarizes the available quantitative data on the interaction of this compound with major cardiac ion channels. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50/K0.5) values are presented to allow for a direct comparison of potency.
| Ion Channel | Alias | Current | This compound Effect | Concentration (µM) | Reference |
| hERG | Kv11.1 | IKr | Activation (at low voltages) | EC50: 12 | |
| Block (at high voltages) | Not specified | [1] | |||
| Nav1.5 | SCN5A | INa | Slows inactivation | K0.5: ~2 | |
| Shifts steady-state inactivation | K0.5: ~6.9 | [2] | |||
| Cav1.2 | CACNA1C | ICa-L | Decreases amplitude | Not specified | [2] |
| KvLQT1/minK | KCNQ1/KCNE1 | IKs | No specific data available | - | - |
| G-protein gated K+ channels | - | IK(ACh) | Inhibition | K0.5: 0.6 - 0.9 | [2] |
| ATP-gated K+ channels | - | IK(ATP) | Inhibition | Not specified | [2] |
Note: The available literature did not provide a specific IC50 or K0.5 value for the effect of this compound on the KvLQT1/minK (IKs) channel.
Experimental Protocols
The validation of ion channel specificity relies on precise electrophysiological techniques. The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Manual and Automated Patch-Clamp Electrophysiology
This "gold standard" technique is used to measure the ionic currents through channels in individual cells.[3]
1. Cell Preparation:
-
HEK293 cells stably expressing the cardiac ion channel of interest (e.g., hERG, Nav1.5, Cav1.2, or KvLQT1/minK) are cultured under standard conditions.
-
For experiments, cells are dissociated into a single-cell suspension.
2. Solutions:
-
Internal (Pipette) Solution (in mM): Designed to mimic the intracellular ionic environment. A typical composition includes: 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): Designed to mimic the extracellular environment. A typical composition includes: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH.
3. Recording:
-
A glass micropipette with a tip diameter of 1-2 µm is filled with the internal solution and brought into contact with a cell to form a high-resistance "giga-seal".
-
The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current from the cell.
-
Automated patch-clamp systems utilize a planar substrate with microscopic holes to capture cells and establish a whole-cell configuration, enabling higher throughput screening.[4]
4. Voltage-Clamp Protocols:
-
Specific voltage protocols are applied to elicit the characteristic currents of the channel being studied. For example, to measure hERG currents, a depolarizing pulse is applied to activate and then inactivate the channels, followed by a repolarizing step to a negative potential to measure the characteristic "tail current" as channels recover from inactivation.
-
The holding potential is typically set at -80 mV.
5. Data Analysis:
-
The peak current amplitude is measured before and after the application of various concentrations of this compound.
-
Concentration-response curves are generated by plotting the percentage of current inhibition or activation against the drug concentration.
-
The IC50 or EC50 value is determined by fitting the data to a Hill equation.
Visualizing Key Pathways and Workflows
Experimental Workflow for Validating Ion Channel Specificity
The following diagram illustrates the typical workflow for assessing the specificity of a compound like this compound against a panel of cardiac ion channels.
Caption: Workflow for assessing ion channel specificity.
hERG Channel Signaling and Regulation
The hERG channel is a voltage-gated potassium channel crucial for the repolarization phase of the cardiac action potential. Its function is modulated by various cellular signaling pathways.
Caption: Simplified hERG channel gating and interaction with this compound.
Conclusion
The available data indicates that this compound is not exclusively specific for hERG channels. It demonstrates significant effects on Nav1.5 and other potassium channels at concentrations comparable to its activating effect on hERG. The lack of specific data on its interaction with the IKs current (KvLQT1/minK) represents a gap in a comprehensive cardiac safety assessment. Researchers and drug developers should consider this multi-channel activity when evaluating the therapeutic potential and proarrhythmic risk of this compound. Further studies are warranted to fully elucidate its selectivity profile and to determine a safe therapeutic window.
References
- 1. Screening for cardiac HERG potassium channel interacting proteins using the yeast two-hybrid technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
- 3. Frontiers | Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics [frontiersin.org]
- 4. KvLQT1, a voltage-gated potassium channel responsible for human cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the inotropic effects of KB130015 and other cardiac glycosides
For Immediate Release
Leuven, Belgium – November 20, 2025 – This guide presents a comparative overview of the inotropic properties of KB130015, an amiodarone derivative, and traditional cardiac glycosides. This document is intended for researchers, scientists, and professionals in drug development, providing insights into their distinct mechanisms of action and available experimental data on their effects on myocardial contractility.
Introduction
Positive inotropic agents are crucial in the management of cardiac conditions characterized by reduced myocardial contractility. For centuries, cardiac glycosides have been a cornerstone of therapy for heart failure. This compound, a derivative of the antiarrhythmic drug amiodarone, has also been noted to exert a positive inotropic effect at high concentrations, warranting a comparative examination with established inotropes. This guide will delve into the underlying signaling pathways, present available quantitative data, and detail relevant experimental protocols.
Mechanisms of Inotropic Action
The inotropic effects of this compound and cardiac glycosides stem from fundamentally different molecular mechanisms.
This compound: An Amiodarone Analogue with a Complex Profile
This compound (also known as KB015) is structurally related to amiodarone and exhibits a multifaceted pharmacological profile by interacting with multiple cardiac ion channels.[1] Its positive inotropic action is observed at high concentrations, although the precise signaling cascade leading to this effect is not as extensively characterized as that of cardiac glycosides.[1] this compound is known to decrease the amplitude of the L-type Ca2+ current, which would typically suggest a negative inotropic effect.[1] However, its influence on other ion channels, such as sodium and various potassium channels, may contribute to an overall increase in intracellular calcium concentration and consequently, myocardial contractility under certain conditions.
Cardiac Glycosides: The Na+/K+-ATPase Inhibition Pathway
The hallmark mechanism of action for cardiac glycosides, such as digoxin and ouabain, is the inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiomyocytes. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient for the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a net increase in intracellular calcium concentration. This surplus calcium is then taken up by the sarcoplasmic reticulum and released during subsequent action potentials, leading to a more forceful contraction of the myocardial fibers.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways for the inotropic effects of cardiac glycosides and the multifaceted ion channel interactions of this compound.
References
The Binding Site of KB130015 on hERG: A Comparative Analysis with Other Known Modulators
For Immediate Release
This guide provides a detailed comparison of the binding site and mechanism of action of the novel human ether-à-go-go-related gene (hERG) channel activator, KB130015, with other well-characterized hERG modulators. Understanding these interactions is critical for the development of safer and more effective cardiac therapies.
The hERG potassium channel is a crucial protein in cardiac repolarization. Its dysfunction, often due to off-target drug interactions, can lead to life-threatening arrhythmias. Modulators of hERG are broadly classified as blockers (inhibitors) or activators (openers), each interacting with distinct or overlapping sites on the channel to exert their effects.
This compound: An Intracellular Pore Modulator
This compound, an amiodarone derivative, represents a novel class of hERG activators. Unlike its parent compound which is a potent blocker, this compound enhances hERG currents at lower voltages.[1][2] Experimental evidence strongly indicates that this compound accesses its binding site from the intracellular side of the membrane.[1][2] Its mechanism involves accelerating the channel's activation kinetics and shifting the voltage dependence of activation to more negative potentials, without significantly affecting inactivation.[1][2][3]
Crucially, this compound functionally competes with known hERG pore blockers such as amiodarone, E4031, and sertindole.[1][2][4] This suggests that its binding site is located within the inner pore cavity of the channel, overlapping or allosterically coupled to the canonical blocker binding site. Mutagenesis studies have implicated the residue Y652, a key component of the blocker binding site, as being important for the activating effect of this compound.[1]
Interestingly, this compound exhibits a synergistic activating effect with another activator, mallotoxin.[1][2][3][4] This synergy implies that while both compounds act as activators, they bind to distinct but functionally coupled sites within the hERG pore.[1][2][3][4] This finding suggests the presence of at least two separate binding sites for activators within the channel's inner cavity.[1][2]
Comparison with Other hERG Modulators
The binding site of this compound shares similarities with high-affinity blockers but differs significantly from other classes of hERG activators.
-
High-Affinity Blockers (e.g., Dofetilide, Astemizole, E4031): These compounds are the most studied hERG modulators. They typically access their binding site from the intracellular side when the channel is in an open state.[5][6][7] Their binding site is located deep within the central pore cavity, below the selectivity filter.[3][5][7] Cryo-electron microscopy (cryo-EM) has confirmed this, showing blockers lodged in the inner cavity.[8][9] The interaction is stabilized by aromatic residues, primarily Tyr652 and Phe656 from the S6 helices, and residues at the base of the pore helix like Thr623, Ser624, and V625.[5][10] this compound appears to bind in this same general region, explaining its competition with these blockers.
-
Type 1 Activators (e.g., RPR260243): This class of activators primarily works by dramatically slowing the channel's deactivation (closure).[11][12] Their proposed binding site is at the cytoplasmic end of the pore, but distinct from the central conduction pathway where blockers bind.[11] They are thought to constrain the movement of the activation gate from a location facing away from the inner cavity.[11]
-
Type 2 Activators (e.g., PD118057, NS1643): These activators primarily reduce channel inactivation.[3][11] Their binding site is proposed to be near the selectivity filter but on the extracellular side of the pore.[3][11] This location is fundamentally different from the intracellular binding site of this compound.
-
Other Activators (e.g., Mallotoxin): Similar to this compound, mallotoxin accelerates channel activation.[3][4] While its exact binding residues are not fully elucidated, its synergistic action with this compound demonstrates it occupies a separate, albeit functionally related, site within the pore.[3][4]
Quantitative Comparison of hERG Modulators
The following table summarizes the characteristics of this compound and other representative hERG modulators.
| Modulator | Class/Type | Proposed Binding Location | Key Interacting Residues (if known) | Primary Mechanism of Action | EC₅₀/IC₅₀ |
| This compound | Activator (Type 3) | Intracellular Pore / Inner Cavity | Y652 (functionally important) | Accelerates activation, negative shift in activation voltage | ~12 µM (EC₅₀)[1][2] |
| Dofetilide / E4031 | Blocker | Intracellular Pore / Inner Cavity | Y652, F656, T623, S624 | Physical occlusion of the pore | Low nM range (IC₅₀)[13] |
| RPR260243 | Activator (Type 1) | Cytoplasmic interface of the pore | Not fully defined | Slows deactivation | N/A |
| PD118057 / NS1643 | Activator (Type 2) | Extracellular side, near selectivity filter | Not fully defined | Reduces inactivation | N/A |
| Mallotoxin | Activator (Type 3) | Intracellular Pore (distinct from this compound) | Not fully defined | Accelerates activation | Sub-µM range (EC₅₀)[1] |
Experimental Protocols
The characterization of modulator binding sites on the hERG channel relies on a combination of functional and structural techniques.
1. Electrophysiology (Patch-Clamp and Two-Electrode Voltage-Clamp): This is the primary method for functional characterization.
-
Protocol: Whole-cell patch-clamp recordings are performed on cells (e.g., HEK293) stably expressing the hERG channel.[14] A series of voltage steps are applied to the cell membrane to elicit hERG currents. The test compound is then perfused, and changes in current amplitude and gating kinetics (activation, deactivation, inactivation) are measured.[1][2]
-
Competition Assays: To test for overlapping binding sites, the channel is exposed to an activator (like this compound) and a blocker simultaneously. A reduction in the effect of one compound by the other indicates functional competition at the same or an allosterically coupled site.[1]
-
Site-Directed Mutagenesis: Specific amino acid residues in the channel are mutated (e.g., Y652 mutated to Alanine - Y652A). The effect of the modulator is then re-tested on the mutant channel. A significant loss of potency or change in effect implicates the mutated residue as part of the binding site or critical for the drug's action.[1]
2. Cryo-Electron Microscopy (Cryo-EM): This technique provides high-resolution, three-dimensional structures of the channel.
-
Protocol: The purified hERG protein, in complex with a modulator, is rapidly frozen in vitreous ice. A transmission electron microscope is used to acquire thousands of images of the individual protein particles from different angles. These images are then computationally processed and averaged to reconstruct a 3D model of the channel, revealing the precise location and orientation of the bound drug.[8][9][14] This has been instrumental in visualizing the binding modes of several hERG blockers.[8][9]
3. Radioligand Binding Assays: These are high-throughput, non-functional assays used for screening.
-
Protocol: Cell membranes containing the hERG channel are incubated with a radioactive ligand known to bind to a specific site (e.g., the inner cavity). Test compounds are added in increasing concentrations. The ability of a test compound to displace the radioactive ligand is measured, providing an indirect measure of its binding affinity for that site.[6]
Visualizing hERG Modulator Binding Sites
The following diagrams illustrate the binding locations and the workflow used to characterize them.
Caption: Schematic of hERG subunit topology and modulator binding sites.
Caption: Workflow for characterizing hERG modulator binding sites.
References
- 1. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The amiodarone derivative this compound activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug binding to HERG channels: evidence for a ‘non-aromatic' binding site for fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved higher resolution cryo-EM structures reveal the binding modes of hERG channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryo-EM Structure of K+-Bound hERG Channel Complexed with the Blocker Astemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural modeling of the hERG potassium channel and associated drug interactions | bioRxiv [biorxiv.org]
- 11. Modulation of hERG potassium channels by a novel small molecule activator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]
- 14. Cryo-EM structure of the open human ether-à-go-go related K+ channel hERG - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic window of KB130015 in comparison to existing antiarrhythmics
For researchers and drug development professionals, understanding the therapeutic window of a novel antiarrhythmic agent is paramount. This guide provides a comparative analysis of the emerging drug candidate, KB130015, against established antiarrhythmics, with a focus on its potential therapeutic window, mechanism of action, and the experimental data underpinning these assessments.
Executive Summary
This compound, a derivative of amiodarone, presents a unique multi-channel modulating profile with the potential for a favorable therapeutic window compared to existing antiarrhythmic drugs. While clinical data on its therapeutic index is not yet available, preclinical studies indicate a distinct mechanism of action that may translate to improved safety and efficacy. This guide synthesizes the current understanding of this compound and compares it to well-established antiarrhythmics such as amiodarone, flecainide, and sotalol, which represent different classes of antiarrhythmic agents. The comparison highlights differences in their mechanisms, therapeutic plasma concentrations, and known side effects, providing a framework for evaluating the potential of this compound.
Comparative Analysis of Antiarrhythmic Agents
To contextualize the potential of this compound, it is essential to compare its characteristics with those of current standard-of-care antiarrhythmics. The following tables summarize key parameters for this compound (based on preclinical data) and the clinical data for amiodarone, flecainide, and sotalol.
Table 1: Mechanism of Action and Therapeutic Classification
| Drug | Primary Mechanism of Action | Vaughan Williams Classification |
| This compound | Mixed ion channel modulator: hERG1 K+ channel activator at low voltages and blocker at high voltages; Na+ channel inactivation modulator; L-type Ca2+ channel blocker; BKCa channel activator.[1][2][3][4][5] | Not yet classified; exhibits properties of multiple classes. |
| Amiodarone | Primarily blocks K+ channels (prolongs repolarization); also blocks Na+ and Ca2+ channels and has anti-adrenergic effects.[1][6] | Class III (with properties of Classes I, II, and IV).[1] |
| Flecainide | Potent blocker of Na+ channels (slows conduction).[4] | Class Ic.[5] |
| Sotalol | Blocks K+ channels (prolongs repolarization) and is a non-selective β-adrenergic blocker. | Class III and Class II. |
Table 2: Comparative Therapeutic Window and Efficacy Data
| Drug | Therapeutic Plasma Concentration | Efficacy (Primary Indications) | Key Preclinical Data (this compound) |
| This compound | Not established in humans. | Investigational for arrhythmias. | hERG1 activation EC50: 12 µM; Na+ channel slow inactivation K0.5: ~2 µM; BKCa channel activation EC50: 20 µM.[1][2][3][4][5] |
| Amiodarone | 1.0 - 2.5 µg/mL.[6] | Ventricular and supraventricular arrhythmias.[7] | N/A |
| Flecainide | 0.2 - 1.0 µg/mL. | Atrial fibrillation/flutter, paroxysmal supraventricular tachycardia, ventricular tachycardia. | N/A |
| Sotalol | 1.0 - 4.0 µg/mL. | Ventricular arrhythmias, atrial fibrillation/flutter. | N/A |
Table 3: Comparative Safety and Side Effect Profile
| Drug | Common Side Effects | Serious Adverse Events |
| This compound | Toxic effects remain largely unexplored, but it is well tolerated during chronic administration in preclinical models.[3] | Not established in humans. |
| Amiodarone | Nausea, vomiting, constipation, photosensitivity.[8][9] | Pulmonary toxicity, hepatotoxicity, thyroid dysfunction, proarrhythmia (Torsades de Pointes), bradycardia.[8][9][10] |
| Flecainide | Dizziness, visual disturbances, headache, nausea.[11][12] | Proarrhythmia (especially in patients with structural heart disease), heart failure, conduction abnormalities.[11][13] |
| Sotalol | Bradycardia, fatigue, dizziness, dyspnea.[14][15] | Proarrhythmia (Torsades de Pointes, dose-dependent), bronchospasm, heart failure.[15][16][17] |
Mechanism of Action of this compound
This compound exhibits a complex and novel mechanism of action that differentiates it from existing antiarrhythmics. Unlike its parent compound, amiodarone, which is primarily a hERG1 blocker, this compound demonstrates a dual effect on the hERG1 potassium channel. At lower, more negative membrane potentials, it acts as an activator, accelerating channel activation and shifting the voltage-dependence of activation.[1][2] This could theoretically contribute to preventing early afterdepolarizations. At higher, more positive potentials, it exhibits blocking properties.[2]
Furthermore, this compound modulates sodium channels by slowing the kinetics of inactivation, which is a Class I-like effect.[3][5] It also demonstrates a blocking effect on L-type calcium channels (a Class IV-like effect) and is an activator of large-conductance Ca2+-activated K+ (BKCa) channels.[3][4][5] This multifaceted activity suggests that this compound may have a broader spectrum of antiarrhythmic action with a potentially different safety profile.
Figure 1: Signaling pathway of this compound. (Within 100 characters)
Experimental Protocols for Therapeutic Window Evaluation
Determining the therapeutic window of a novel antiarrhythmic like this compound involves a series of preclinical and clinical investigations. The following outlines the key experimental methodologies.
Preclinical Evaluation
3.1.1. In Vitro Ion Channel Electrophysiology (Patch-Clamp)
-
Objective: To determine the potency and selectivity of this compound on various cardiac ion channels.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express specific human cardiac ion channels (e.g., hERG, NaV1.5, CaV1.2).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ionic currents in response to specific voltage protocols.
-
Drug Application: this compound is applied at various concentrations to determine the concentration-response relationship.
-
Data Analysis: EC50 (for activation) or IC50 (for inhibition) values are calculated to quantify the drug's potency. The kinetics of channel gating are also analyzed.
-
3.1.2. In Vivo Electrophysiology in Animal Models of Arrhythmia
-
Objective: To assess the antiarrhythmic efficacy and proarrhythmic potential of this compound in a living organism.
-
Methodology:
-
Animal Model: Anesthetized animal models (e.g., rabbits, dogs, or genetically modified mice) susceptible to arrhythmias are used.
-
Electrophysiological Study: Catheters with electrodes are inserted into the heart to record intracardiac electrocardiograms and to deliver programmed electrical stimulation to induce arrhythmias.
-
Drug Administration: this compound is administered intravenously or orally at different doses.
-
Efficacy Assessment: The ability of the drug to prevent or terminate induced arrhythmias is evaluated.
-
Safety Assessment: Proarrhythmic effects, such as the induction of new arrhythmias (e.g., Torsades de Pointes), and effects on blood pressure and heart rate are monitored.
-
Figure 2: Experimental workflow for therapeutic window evaluation. (Within 100 characters)
Conclusion and Future Directions
This compound represents a promising next-generation antiarrhythmic agent with a complex, multi-target mechanism of action. Its unique profile, particularly its dual effect on the hERG channel, suggests the potential for a wider therapeutic window compared to existing drugs that often carry a significant risk of proarrhythmia. The preclinical data, while not definitive of clinical performance, provide a strong rationale for further investigation.
Future research should focus on comprehensive clinical trials to establish the safety, efficacy, and pharmacokinetic profile of this compound in humans. Dose-ranging studies will be critical in defining its therapeutic window and confirming whether its unique preclinical profile translates into a superior clinical benefit for patients with cardiac arrhythmias. The scientific community awaits these results with considerable interest, as they could herald a new approach to the pharmacological management of heart rhythm disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration-dependent pharmacologic properties of sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Clinical Utility of Plasma Amiodarone Level Measurement: A Single Center Experience [innovationsincrm.com]
- 11. scite.ai [scite.ai]
- 12. Pharmacokinetic Disposition of Amiodarone When Given with an Intralipid Rescue Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for documenting antiarrhythmic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Model systems for the discovery and development of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sotalol: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. litfl.com [litfl.com]
- 17. scispace.com [scispace.com]
Cross-Species Analysis of KB130015's Cardiac Electrophysiological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiac electrophysiological effects of KB130015, a structural analog of amiodarone, with other relevant compounds. The data presented herein is collated from preclinical studies to offer an objective overview of its performance and potential as a cardiac rhythm control agent.
Executive Summary
This compound exhibits a unique and complex electrophysiological profile characterized by a multi-ion channel blocking effect. Notably, its actions demonstrate significant variability across different species, a critical consideration for translational research. Unlike its parent compound, amiodarone, this compound distinctively slows the inactivation of the cardiac sodium current (INa). However, its effect on action potential duration (APD) is species-dependent, with prolongation observed in mice but not in pigs. This guide summarizes the quantitative effects of this compound on key cardiac ion channels and compares them with amiodarone and the experimental tool compound, Anemone Toxin II (ATX-II).
Data Presentation: Quantitative Comparison of Electrophysiological Effects
The following tables summarize the concentration-dependent effects of this compound and comparator compounds on critical cardiac ion channels and action potential parameters.
Table 1: Comparative Effects on Cardiac Sodium Channels (INa)
| Compound | Species | Effect | Concentration | Quantitative Measurement | Citation |
| This compound | Pig, Mouse | Slows inactivation kinetics | K0.5 ≈ 2 µM | Enhances slow-inactivating INa component (τslow ≈ 50 ms) | [1] |
| Shifts steady-state inactivation to more negative potentials | K0.5 ≈ 6.9 µM | - | [1] | ||
| Amiodarone | Guinea Pig | Blocks inactivated Na+ channels | 1 µM | Minimal tonic block at 0.03 Hz | [2] |
| ATX-II | Rabbit | Increases late INa | EC50 = 21 ± 5 nM (ventricular myocytes) | - | [3] |
| Shifts steady-state inactivation to more positive potentials | - | - | [4] |
Table 2: Comparative Effects on Cardiac Potassium Channels
| Compound | Target Channel | Species | Effect | Concentration | Quantitative Measurement | Citation |
| This compound | IK(ACh) | Guinea Pig | Inhibition | K0.5 ≈ 0.6 - 0.9 µM | - | [1] |
| IK(ATP) | - | Inhibition | - | - | [1] | |
| IK1 | Pig, Mouse | No effect | - | - | [1][4] | |
| Ito | Mouse | No effect | - | - | [4] | |
| Amiodarone | IKr (hERG) | - | Blockade | - | Primary target for Class III effect | [5] |
Table 3: Comparative Effects on Cardiac Calcium Channels (ICa-L)
| Compound | Species | Effect | Concentration | Quantitative Measurement | Citation |
| This compound | Pig | Decrease in amplitude | - | - | [1] |
| Amiodarone | Dog | Use-dependent blockade | 10 or 25 mg/kg (IV) | - | [6] |
Table 4: Cross-Species Comparison of Action Potential Duration (APD) Effects
| Compound | Species | Effect on APD | Observations | Citation |
| This compound | Pig | Shortening or no change | - | [1][4] |
| Mouse | Marked prolongation | Frequently induced early afterdepolarizations (EADs) | [1][4] | |
| Amiodarone | - | Prolongation | General Class III antiarrhythmic effect | [7] |
| ATX-II | Pig | Marked prolongation | - | [4] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in this guide. Specific parameters may vary between individual studies.
Cardiac Myocyte Isolation
-
Species: Pig or mouse.
-
Procedure: Hearts are rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.
-
Enzymatic Digestion: The coronary arteries are perfused with a collagenase- and protease-containing solution to digest the extracellular matrix.
-
Cell Dissociation: The digested heart tissue is minced and gently agitated to release individual cardiomyocytes.
-
Calcium Reintroduction: Cells are gradually re-exposed to physiological calcium concentrations.
-
Cell Selection: Only rod-shaped myocytes with clear cross-striations are selected for electrophysiological recording.[8]
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To record ionic currents and action potentials from single cardiac myocytes.
-
Setup: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Pipettes: Glass micropipettes with a tip resistance of 2-5 MΩ are filled with an internal solution mimicking the intracellular ionic composition.
-
Sealing and Recording: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp: Used to measure specific ion channel currents (e.g., INa, ICa-L, IKr) by holding the membrane potential at a set level and recording the current required to maintain it.
-
Current-Clamp: Used to record action potentials by injecting a known amount of current and measuring the resulting changes in membrane potential.
-
Data Acquisition and Analysis: Data is acquired using a patch-clamp amplifier and specialized software. Analysis includes measurement of current amplitudes, activation and inactivation kinetics, and action potential duration at 50% and 90% repolarization (APD50 and APD90).
Mandatory Visualization
Caption: Signaling pathway of this compound's effects on cardiac ion channels.
Caption: Experimental workflow for cardiac electrophysiology studies.
References
- 1. This compound, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of cardiac sodium channels by amiodarone studied by using Vmax of action potential in single ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larger late sodium current density as well as greater sensitivities to ATX II and ranolazine in rabbit left atrial than left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action potential changes associated with a slowed inactivation of cardiac voltage-gated sodium channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Amiodarone Therapy: Updated Practical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Physiological Analysis of Mouse Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A review of the literature comparing the mechanisms of different hERG activators
For Researchers, Scientists, and Drug Development Professionals
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac action potential repolarization. Dysfunction of this channel can lead to life-threatening arrhythmias, such as Long QT Syndrome. While hERG blockers have been extensively studied due to their proarrhythmic risks, there is growing interest in hERG activators as potential therapeutic agents for conditions associated with reduced repolarization reserve. This guide provides a comparative review of the literature on the mechanisms of three prominent hERG activators: RPR260243, NS1643, and ICA-105574, offering a detailed examination of their effects on channel gating, their putative binding sites, and the experimental methodologies used to characterize them.
Quantitative Comparison of hERG Activator Effects
The following table summarizes the key quantitative parameters describing the effects of RPR260243, NS1643, and ICA-105574 on hERG channel function. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Parameter | RPR260243 | NS1643 | ICA-105574 |
| Activator Type | Type 1 | Type 2 | Type 2 |
| Primary Mechanism | Slows deactivation | Attenuates inactivation | Potently attenuates inactivation |
| EC50 | ~8-15 µM (for effects on I tail-peak and deactivation)[1] | 10.5 µM[2][3][4][5] | 0.5 ± 0.1 µM[5] |
| Effect on Activation (V1/2) | Minimal effect[6] | Hyperpolarizing shift (~ -5 mV at 30 µM)[7] | Small hyperpolarizing shift at higher concentrations (~ -11 mV at 3 µM)[5] |
| Effect on Inactivation (V1/2) | Positive shift[1][8] | Positive shift (+21 mV at 10 µM, +35 mV at 30 µM)[5] | Large positive shift (> +180 mV at 2 µM)[5] |
| Effect on Deactivation | Pronounced slowing[1][8][9] | Minor effects[7] | Slowing at higher concentrations (2-fold at 3 µM)[5] |
Mechanisms of Action and Binding Sites
hERG activators are broadly classified into two types based on their primary mechanism of action.[9] Type 1 activators predominantly slow the deactivation of the channel, while Type 2 activators primarily attenuate inactivation.[9]
RPR260243: The Archetypal Type 1 Activator
RPR260243 enhances hERG current by dramatically slowing the rate of channel closure (deactivation) and also by causing a positive shift in the voltage dependence of inactivation.[1][8] This dual effect leads to a persistent hERG current upon repolarization.[6] Mutagenesis studies have identified the putative binding site for RPR260243 at the intracellular interface between the pore domain (S5 and S6 helices) and the voltage sensor domain (S4-S5 linker) of a single hERG subunit.[9][10] It is proposed that by binding to this site, RPR260243 hinders the conformational changes required for the S6 gate to close.[9]
NS1643: A Type 2 Activator Targeting the Voltage Sensor
NS1643 is a Type 2 activator that primarily enhances hERG currents by shifting the voltage-dependence of inactivation to more positive potentials.[7] It also causes a modest hyperpolarizing shift in the voltage-dependence of activation.[7] The binding site for NS1643 is thought to be located in a pocket near the voltage-sensing domain, potentially interacting with residues around L529 in the S4 helix.[11][12] By binding to this region, NS1643 is proposed to allosterically modulate the movement of the voltage sensor, thereby affecting channel gating.[11][13]
ICA-105574: A Potent Type 2 Activator Targeting the Pore Domain
ICA-105574 is a highly potent Type 2 activator that profoundly attenuates hERG channel inactivation by inducing a significant positive shift in its voltage dependence.[5][14][15] At higher concentrations, it can also cause a small hyperpolarizing shift in activation and slow deactivation.[5] The binding site for ICA-105574 has been mapped to a hydrophobic pocket located between two adjacent subunits, involving residues in the pore helix and the S6 segments.[14][16][17][18] By binding to this inter-subunit site, ICA-105574 is thought to stabilize the open state of the selectivity filter, thereby preventing inactivation.[14][15]
Experimental Protocols
The characterization of hERG activators predominantly relies on the whole-cell patch-clamp electrophysiology technique performed on mammalian cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).
General Electrophysiology Protocol
-
Cell Culture and Preparation: hERG-expressing cells are cultured under standard conditions. Prior to recording, cells are dissociated and plated onto glass coverslips.
-
Solutions:
-
Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The membrane potential is typically held at -80 mV.
-
-
Voltage-Clamp Protocols:
-
Activation: To determine the voltage-dependence of activation, cells are depolarized to a range of test potentials (e.g., from -60 mV to +60 mV) for a sufficient duration to allow channel activation, followed by a repolarizing step (e.g., to -50 mV) to elicit tail currents. The normalized tail current amplitudes are then plotted against the prepulse potential and fitted with a Boltzmann function.
-
Inactivation: The voltage-dependence of steady-state inactivation is assessed using a two-pulse protocol. A long conditioning prepulse to various potentials is applied to induce inactivation, followed by a brief test pulse to a potential where the channels are maximally open (e.g., +20 mV) to measure the available current. The normalized peak current is plotted against the prepulse potential and fitted with a Boltzmann function.
-
Deactivation: The rate of deactivation is measured by fitting the decay of the tail current at different repolarizing potentials with an exponential function.
-
-
Data Analysis: The effects of the hERG activators are quantified by comparing the gating parameters (V1/2 of activation and inactivation, and deactivation time constants) in the absence and presence of the compound. Concentration-response curves are generated to determine the EC50 values.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for the different hERG activators.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Getting to the heart of hERG K+ channel gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Insights Into the Gating Kinetics of the Cardiac hERG Channel, Illuminated by Structure and Molecular Dynamics [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of human ether-a-go-go related gene (hERG) potassium channels by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
- 8. Binding of RPR260243 at the intracellular side of the hERG1 channel pore domain slows closure of the helix bundle crossing gate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Model for NS1643 Drug Activation of WT and L529I Variants of Kv11.1 (hERG1) Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ICA-105574 Interacts with a Common Binding Site to Elicit Opposite Effects on Inactivation Gating of EAG and ERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICA-105574 interacts with a common binding site to elicit opposite effects on inactivation gating of EAG and ERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for KB130015: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of the research chemical KB130015, a potent thyroid hormone receptor inhibitor, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature and potential hazards, this compound must be managed as hazardous waste. This guide provides detailed procedural steps for its safe handling and disposal.
Chemical and Hazard Profile of this compound
A thorough understanding of the chemical's properties and associated hazards is the first step in safe disposal. Always refer to the Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.
| Property | Data |
| Chemical Name | 2-[2,6-diiodo-4-[(2-methyl-3-benzofuranyl)methyl]phenoxy]-acetic acid |
| Synonyms | KB015 |
| CAS Number | 147030-48-6 |
| Molecular Formula | C₁₈H₁₄I₂O₄ |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation.[1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] |
Note: Hazard classifications may vary between suppliers. It is imperative to consult the specific SDS for the material in your possession. One supplier has classified this substance as non-hazardous.[2] When classifications differ, a conservative approach adhering to the more stringent guidelines is recommended.
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it. This procedure is based on general guidelines for halogenated organic compounds, which should be treated as regulated chemical waste.[3][4]
1. Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Collection
-
Identify Waste: All materials contaminated with this compound are considered hazardous waste. This includes:
-
Unused or expired solid this compound
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, weighing paper)
-
Contaminated PPE
-
-
Segregate Halogenated Waste: Since this compound is an iodinated (halogenated) organic compound, it must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[5]
-
Use Appropriate Containers:
3. Labeling and Storage
-
Immediate Labeling: The waste container must be labeled as soon as the first drop of waste is added.[4]
-
Label Contents: The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound (Halogenated Organic Compound)".[3][4] Do not use abbreviations or chemical formulas.[4]
-
Storage:
4. Disposal Request and Pickup
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of in the sanitary sewer.[5]
-
Arrange for Professional Disposal: Once the waste container is nearly full (approximately 75%), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company to schedule a pickup.[3] Follow their specific procedures for waste collection requests.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of the research chemical this compound.
References
Essential Safety and Handling Protocols for Non-Hazardous Gene Editing Kits
This guide provides crucial safety and logistical information for the handling and disposal of the Mettl7b Mouse Gene Knockout Kit (CRISPR), product number KN510015. While this kit is classified as a non-hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe research environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for all personnel handling the gene knockout kit and its components to minimize exposure and maintain a sterile work environment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves at all times when handling kit components. Change gloves if they become contaminated. |
| Eye Protection | Safety Glasses or Goggles | Use safety glasses with side shields or goggles to protect against accidental splashes. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination. |
Experimental Workflow
The following diagram outlines the general workflow for utilizing the CRISPR/Cas9 gene knockout kit, from initial preparation to the final analysis of edited cells. This workflow is a generalized representation and should be supplemented with the specific instructions provided with the kit.
Disposal Plan
Proper disposal of laboratory waste is critical to maintaining a safe and compliant research environment. The following table outlines the recommended disposal procedures for materials used with this non-hazardous biological kit.
| Waste Type | Disposal Container | Disposal Procedure |
| Liquid Waste | Laboratory Sink | Non-hazardous liquid waste, such as buffer solutions, can typically be disposed of down the sink with copious amounts of water, unless institutional policies state otherwise.[1] |
| Solid Biological Waste | Biohazard Bag (as a precaution) | Items such as used pipette tips, microfuge tubes, and cell culture plates that have come into contact with biological materials should be collected in a biohazard bag and disposed of according to your institution's guidelines for non-infectious biological waste.[2][3] |
| Sharps | Sharps Container | Needles, syringes, and other sharp objects must be disposed of in a designated puncture-resistant sharps container.[4] |
| Uncontaminated Materials | Regular Trash | Paper towels, packaging, and other materials that have not come into contact with biological reagents can be disposed of in the regular trash.[1] |
Emergency Procedures
In the event of an accidental spill or exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Spill: For small spills, absorb the material with an appropriate absorbent pad. Clean the area with a suitable disinfectant. For larger spills, evacuate the area and contact your institution's environmental health and safety office.
Always refer to your institution's specific safety protocols and emergency procedures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
